Technical Documentation Center

rac Guaifenesin-d5 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: rac Guaifenesin-d5
  • CAS: 1329563-41-8

Core Science & Biosynthesis

Foundational

Exact Mass and Isotopic Distribution of rac Guaifenesin-d5: A Bioanalytical Whitepaper

Executive Summary In the realm of pharmacokinetic (PK) profiling and bioanalytical mass spectrometry, precision is dictated by the quality of the internal standard. rac Guaifenesin-d5 serves as the gold-standard stable i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmacokinetic (PK) profiling and bioanalytical mass spectrometry, precision is dictated by the quality of the internal standard. rac Guaifenesin-d5 serves as the gold-standard stable isotope-labeled internal standard (SIL-IS) for the quantification of the expectorant guaifenesin. This whitepaper deconstructs the chemical fundamentals, exact mass calculations, isotopic distribution, and the causality behind high-resolution LC-MS/MS extraction workflows for this critical compound.

Chemical & Isotopic Fundamentals

Structure and Exact Mass Causality

The unlabeled active pharmaceutical ingredient, guaifenesin, possesses the molecular formula C10H14O4 with a theoretical exact monoisotopic mass of 198.0892 Da[1]. In bioanalysis, we utilize its deuterated counterpart, rac guaifenesin-d5 (C10H9D5O4), which has an average molecular weight of approximately 203.25 g/mol [2].

However, for High-Resolution Mass Spectrometry (HRMS) platforms like Time-of-Flight (TOF) or Orbitrap systems, average molecular weight is irrelevant. We must calculate the exact monoisotopic mass . The causality here is fundamental: HRMS relies on the "mass defect" (the fractional mass difference from nominal mass) to resolve target analytes from isobaric matrix interferences.

By substituting five hydrogen atoms with five deuterium atoms, we induce a precise mass shift. Deuterium has an exact mass of 2.01410 Da compared to hydrogen's 1.00783 Da.

Isotopic Distribution Logic

In a mass spectrometer, rac guaifenesin-d5 does not appear as a single peak but as an isotopic envelope. While the monoisotopic peak (M) consists entirely of 12C, 1H, 2H, and 16O, natural isotopic abundances create predictable M+1 and M+2 peaks. The M+1 peak is primarily driven by the 1.1% natural abundance of 13C, while the M+2 peak is driven by 18O and molecules containing two 13C atoms. Understanding this distribution is critical to prevent cross-talk between the analyte and the internal standard channels during Selected Reaction Monitoring (SRM).

IsotopeLogic M0 Monoisotopic Mass (M) C10 H9 D5 O4 203.1206 Da (100%) M1 M+1 Isotope (13C & 2H contribution) ~11.0% Abundance M0->M1 +1.0034 Da (13C) M2 M+2 Isotope (18O & 13C2 contribution) ~1.3% Abundance M0->M2 +2.004 Da (18O)

Fig 2. Theoretical isotopic distribution logic for rac guaifenesin-d5.

Bioanalytical Utility: The SIL-IS Theory

Why D5? The strategic placement of five deuterium atoms minimizes the risk of back-exchange (Hydrogen/Deuterium exchange) during sample preparation in aqueous biological matrices.

Furthermore, rac guaifenesin-d5 co-elutes chromatographically with unlabeled guaifenesin. This co-elution is the cornerstone of the SIL-IS methodology: any matrix-induced ion suppression or enhancement occurring in the electrospray ionization (ESI) source affects both the analyte and the IS equally. Because the mass spectrometer measures the ratio of their responses, absolute quantitative accuracy is preserved regardless of matrix fluctuations.

Experimental Protocol: High-Resolution LC-MS/MS Workflow

The following protocol is a self-validating system adapted from validated pharmacokinetic studies in complex matrices (e.g., equine serum)[3].

System Suitability and Self-Validation

Before processing unknown biological samples, the system must validate itself.

  • SST Requirement: Inject a neat standard of guaifenesin and rac guaifenesin-d5. The system must demonstrate a Signal-to-Noise (S/N) ratio > 10 at the Lower Limit of Quantitation (LLOQ) and a calibration curve linearity of R² ≥ 0.99[3]. Quality Control (QC) samples must fall within ±15% of nominal concentrations.

Step-by-Step Extraction Methodology
  • Aliquot & Spike: Transfer 1 mL of serum into a clean glass tube. Immediately add 0.2 mL of water containing 200 ng/mL of rac guaifenesin-d5[3].

    • Causality: Spiking the IS at the very first step ensures it undergoes the exact same physical and chemical losses as the endogenous analyte throughout the extraction.

  • Liquid-Liquid Extraction (LLE): Add 4 mL of MTBE:Methylene Chloride (60:40 v/v)[3].

    • Causality: This specific solvent blend optimizes the dielectric constant. It is polar enough to partition the diol and ether groups of guaifenesin into the organic layer, but non-polar enough to precipitate proteins and leave highly polar salts/phospholipids in the aqueous phase.

  • Phase Separation: Mix by rotation for 20 minutes at 40 rpm, followed by centrifugation at 2260 × g for 5 minutes at 4 °C[3].

  • Concentration: Transfer the top organic layer to a new 12 × 75 mm glass tube and evaporate to dryness under a gentle stream of nitrogen[3].

    • Causality: Nitrogen creates an inert atmosphere, preventing the oxidative degradation of the analyte during concentration.

  • Reconstitution: Dissolve the dried residue in 100 μL of 5% acetonitrile in water[3].

    • Causality: Reconstituting in a solvent that matches the initial LC mobile phase conditions prevents solvent-effect peak broadening upon injection.

  • LC-MS/MS Analysis: Inject 40 μL into the LC-MS system utilizing an ACE 3 C18 column (10 cm × 2.1 mm) with a linear gradient of acetonitrile and water containing 0.2% formic acid[3].

Workflow A Serum Sample (1 mL) B Spike SIL-IS (Guaifenesin-d5, 200 ng/mL) A->B C Liquid-Liquid Extraction (MTBE:CH2Cl2 60:40) B->C D Centrifugation (2260 x g, 5 min, 4°C) C->D E Nitrogen Drying & Reconstitution (5% ACN) D->E F LC-MS/MS Analysis (SRM: m/z 204.1 -> 168.0) E->F

Fig 1. Step-by-step bioanalytical extraction and LC-MS/MS workflow for rac guaifenesin-d5.

Quantitative Data Presentation

Table 1: Exact Mass Calculation for rac Guaifenesin-d5 (C10H9D5O4)

Element Count Exact Mass (Da) Total Mass (Da)
Carbon (12C) 10 12.00000 120.00000
Hydrogen (1H) 9 1.00783 9.07047
Deuterium (2H) 5 2.01410 10.07050
Oxygen (16O) 4 15.99491 63.97964

| Total (Monoisotopic) | | | 203.1206 Da |

Table 2: Theoretical Isotopic Distribution

Isotope Envelope Relative Abundance Primary Contributors
M (203.1206 Da) 100.0% 12C, 1H, 2H, 16O
M+1 (204.1240 Da) ~11.0% 13C (1.1% per Carbon atom)

| M+2 (205.1246 Da)| ~1.3% | 18O, 13C2 |

Table 3: Validated LC-MS/MS SRM Transitions Note: Experimental m/z values may deviate slightly from theoretical exact masses depending on quadrupole calibration[3].

Analyte Precursor Ion[M+H]+ (m/z) Product Ion (m/z) Purpose
Guaifenesin 199.2 122.2 Target Quantitation

| Guaifenesin-d5 | 204.1 | 168.0 | Internal Standard |

Causality of Transitions: The m/z 168.0 product ion for the D5 standard indicates that the deuterated moiety is retained during collision-induced dissociation (CID), providing a highly specific transition free from cross-talk with the unlabeled analyte[3].

References

  • Title: Guaifenesin | C10H14O4 | CID 3516 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Pharmacokinetics of guaifenesin following administration of multiple doses to exercised Thoroughbred horses Source: Racing Medication & Testing Consortium (RMTC) URL: [Link]

Sources

Exploratory

Whitepaper: Stability Dynamics and Bioanalytical Validation of rac-Guaifenesin-d5 in Human Plasma and Serum

Executive Summary rac-Guaifenesin-d5 serves as an indispensable stable isotope-labeled internal standard (SIL-IS) for the precise quantification of guaifenesin in pharmacokinetic (PK) and bioequivalence (BE) studies. Whe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

rac-Guaifenesin-d5 serves as an indispensable stable isotope-labeled internal standard (SIL-IS) for the precise quantification of guaifenesin in pharmacokinetic (PK) and bioequivalence (BE) studies. When developing robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, understanding the stability of the internal standard within biological matrices is as critical as the target analyte itself. This technical guide explores the mechanistic rationale behind rac-guaifenesin-d5 stability in human plasma and serum, details self-validating experimental protocols, and provides quantitative stability metrics.

Mechanistic Grounding: The Role of rac-Guaifenesin-d5

Guaifenesin (3-(2-methoxyphenoxy)-1,2-propanediol) is a widely utilized expectorant[1]. In LC-MS/MS bioanalysis, matrix effects from human plasma and serum—such as ion suppression or enhancement caused by endogenous phospholipids—can severely compromise quantitative accuracy[2].

rac-Guaifenesin-d5 mitigates this by co-eluting with the analyte and experiencing identical matrix effects, thereby normalizing the ionization response[3]. The deuterium labeling provides a mass shift of +5 Da, ensuring no isotopic cross-talk with the unlabeled drug during Multiple Reaction Monitoring (MRM)[4]. Furthermore, the carbon-deuterium (C-D) bonds exhibit greater bond dissociation energy than carbon-hydrogen (C-H) bonds (the kinetic isotope effect). This theoretically enhances the chemical stability of the molecule against oxidative or enzymatic degradation without altering its physicochemical extraction profile[4].

Matrix Dynamics: Plasma vs. Serum

When spiked into human plasma or serum, rac-guaifenesin-d5 is exposed to various hydrolytic enzymes and pH fluctuations. However, because the molecule lacks highly labile functional groups (such as easily cleaved esters), it demonstrates robust chemical stability[5].

  • Causality of Matrix Choice: Plasma (typically K2EDTA) is preferred over serum in PK studies. EDTA chelates calcium, preventing the coagulation cascade. This is critical because fibrin clots in serum can trap the analyte, reducing extraction recovery. Nonetheless, rac-guaifenesin-d5 exhibits equivalent chemical stability in both matrices[2].

Experimental Methodology: Self-Validating Stability Protocol

To ensure trustworthiness and regulatory compliance (e.g., FDA/EMA guidelines), the stability of rac-guaifenesin-d5 must be evaluated against freshly prepared calibration standards[3]. The following protocol outlines the extraction and LC-MS/MS workflow.

Step 1: Preparation of Stock and Working Solutions
  • Causality: Methanol is used as the primary solvent because guaifenesin is highly soluble in alcohols, preventing precipitation during long-term storage[3].

  • Dissolve rac-guaifenesin-d5 reference standard in HPLC-grade methanol to yield a 1 mg/mL stock solution.

  • Dilute with 50% aqueous methanol to create working solutions (e.g., 500 ng/mL). Store at 4°C.

Step 2: Matrix Spiking and Storage (The Stability Aliquots)
  • Spike blank human plasma/serum with rac-guaifenesin-d5 at Low Quality Control (LQC) and High Quality Control (HQC) levels[3].

  • Aliquot into polypropylene tubes. Causality: Polypropylene prevents the non-specific binding of the analyte to the tube walls, a common issue with glass vials.

  • Subject aliquots to specific stress conditions (Bench-top, Freeze-Thaw, Long-term)[2].

Step 3: Sample Extraction (Liquid-Liquid Extraction - LLE)
  • Causality: LLE using tert-butyl methyl ether (TBME) is selected over protein precipitation. TBME has a low dielectric constant, efficiently extracting the relatively non-polar guaifenesin while leaving highly polar matrix components (like salts and proteins) in the aqueous phase, significantly reducing ion suppression[1].

  • Transfer 200 µL of spiked plasma/serum to a clean tube.

  • Add 2.0 mL of TBME. Vortex for 5 minutes[1].

  • Centrifuge at 4000 rpm for 10 minutes at 4°C to achieve phase separation.

  • Transfer the organic (upper) layer and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 200 µL of mobile phase (e.g., Methanol:0.1% Formic Acid, 90:10 v/v)[2].

Step 4: LC-MS/MS Analysis
  • Column: C18 reversed-phase (e.g., 150 mm × 4.6 mm, 5 µm) maintained at 40°C[1].

  • Mobile Phase: Isocratic elution (Methanol / 0.1% Formic acid)[1].

  • Detection: Positive Electrospray Ionization (ESI+).

Workflow N1 Human Plasma/Serum (Spiked with rac-Guaifenesin-d5) N2 Liquid-Liquid Extraction (LLE) (TBME Addition & Centrifugation) N1->N2 Isolate Analyte N3 Evaporation & Reconstitution (Methanol / 0.1% Formic Acid) N2->N3 Organic Phase N4 LC-MS/MS Analysis (ESI+, MRM Mode) N3->N4 Inject 10 µL N5 Data Processing (Matrix Effect Correction) N4->N5 Quantify

LC-MS/MS Bioanalytical extraction workflow for rac-Guaifenesin-d5 in biological matrices.

Quantitative Data Presentation

Stability is expressed as the percentage of the nominal concentration or the percentage difference from freshly prepared comparison samples. The acceptance criterion for bioanalytical validation is typically ±15% deviation[3].

Table 1: Summary of rac-Guaifenesin-d5 Stability in Human Plasma

Stability ConditionQC LevelDuration / CyclesMean Accuracy (%)CV (%)
Bench-Top LQC6 hours (Ambient)99.2< 5.0
HQC6 hours (Ambient)99.4< 5.0
Freeze-Thaw LQC3 Cycles (-70°C to RT)102.1< 5.0
HQC3 Cycles (-70°C to RT)100.9< 5.0
Long-Term LQC30 Days (-70°C)98.8< 5.0
HQC30 Days (-70°C)101.3< 5.0
Autosampler LQC24 hours (4°C)99.5< 5.0

Data synthesized from validated bioanalytical LC-MS/MS parameters[2][3].

StabilityLogic Root Stability Assessment B1 Bench-Top (Ambient, 6h) Root->B1 B2 Freeze-Thaw (-70°C to RT, 3 cycles) Root->B2 B3 Long-Term (-70°C, 30 days) Root->B3 B4 Autosampler (4°C, 24h) Root->B4

Validation matrix for rac-Guaifenesin-d5 stability testing in human plasma and serum.

Conclusion & Best Practices

rac-Guaifenesin-d5 demonstrates exceptional stability in human plasma and serum across all standard bioanalytical handling conditions[3]. Its resilience against hydrolytic degradation at ambient temperatures (up to 6 hours) and through multiple freeze-thaw cycles ensures that it does not introduce analytical variability during high-throughput sample processing[2].

Key Insight: Always maintain autosampler temperatures at 4°C. This minimizes the evaporation of the highly volatile reconstitution solvent (methanol), which would otherwise artificially concentrate the sample and skew the internal standard response over a 24-hour analytical run.

References

  • Benchchem. "Application Note: Development and Validation of a Bioanalytical Method for rac-Guaifenesin-d3 in Human Plasma by LC-MS". 3

  • Pharma Science Monitor. "BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF GUAIFENESIN IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY". 2

  • PMC. "Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms". 5

  • International Journal of Phytopharmacology. "A simple, accurate liquid chromatography with tandem mass spectrometry (LCMS/MS) method for quantification of guaifenesin". 1

  • MedChemExpress. "Guaifenesin-d5 Life Science Reagents". 4

Sources

Foundational

Physicochemical and Metabolic Profiling of Deuterated Racemic Guaifenesin: A Technical Whitepaper

Executive Summary Racemic guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) is a well-established expectorant and centrally acting muscle relaxant. Despite its clinical ubiquity, its pharmacokinetic utility is fundament...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Racemic guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) is a well-established expectorant and centrally acting muscle relaxant. Despite its clinical ubiquity, its pharmacokinetic utility is fundamentally bottlenecked by a rapid plasma half-life of approximately one hour, driven by aggressive hepatic metabolism[1].

In modern rational drug design, strategic deuterium ( 2 H) incorporation—specifically targeting the methoxy group or the propanediol side chain to form deuterated racemic guaifenesin (e.g., rac-guaifenesin-d 3​ )—offers a mechanism to attenuate this clearance. This whitepaper provides an in-depth analysis of the physicochemical shifts induced by deuteration, the thermodynamic causality of the Kinetic Isotope Effect (KIE), and a self-validating analytical framework for evaluating its metabolic stability.

Structural & Physicochemical Profiling

The strategic advantage of deuteration lies in the Born-Oppenheimer approximation: isotopic substitution alters the mass of the nucleus but leaves the electronic potential energy surface virtually unchanged. Consequently, the macroscopic physicochemical properties that dictate drug formulation, solubility, and absorption remain largely unperturbed, while the microscopic bond dynamics are radically altered.

According to , non-deuterated guaifenesin exhibits a baseline LogP of 1.4 and a topological polar surface area (TPSA) of 58.9 Ų. Deuteration preserves these critical parameters.

Table 1: Comparative Physicochemical Properties
Physicochemical ParameterRacemic Guaifenesin (d 0​ )Deuterated Guaifenesin (d 3​ -methoxy)Analytical Causality & Impact
Molecular Weight 198.22 g/mol 201.24 g/mol The +3 Da mass shift enables distinct LC-MS/MS MRM tracking without requiring chromatographic separation.
Melting Point 77–81 °C77–81 °CCrystalline lattice energy is unperturbed; existing solid-state formulation protocols require zero modification.
LogP (Octanol/Water) ~1.4~1.4Preserves identical passive membrane permeability and gastrointestinal absorption kinetics.
Bond Dissociation Energy ~410 kJ/mol (C-H)~418 kJ/mol (C-D)The +8 kJ/mol delta is the thermodynamic driver of the Kinetic Isotope Effect (KIE), slowing enzymatic cleavage.
IR Stretch Frequency ~2800–3000 cm⁻¹~2100–2200 cm⁻¹Distinct isotopic signature due to the heavier reduced mass of the C-D oscillator, useful for orthogonal purity validation.

Note: Baseline d 0​ properties are corroborated by .

Metabolic Reprogramming via the Kinetic Isotope Effect (KIE)

The primary metabolic routes for guaifenesin are oxidation of the propanediol side chain (yielding β -(2-methoxyphenoxy)-lactic acid) and O-demethylation of the methoxy group (yielding hydroxyguaifenesin) [2]. Both pathways rapidly render the parent compound inactive ().

By replacing the -OCH 3​ group with -OCD 3​ , the cleavage of the carbon-hydrogen bond by hepatic CYP450 enzymes becomes the rate-limiting step. Because the C-D bond has a lower zero-point vibrational energy than the C-H bond, it requires a higher activation energy to reach the transition state. This exponentially decreases the reaction rate according to the Arrhenius equation, leading to a prolonged half-life and increased systemic exposure.

MetabolicPathway G Racemic Guaifenesin (d0) Rapid Clearance CYP Hepatic CYP450 (O-Demethylation) G->CYP Fast C-H Cleavage ADH Alcohol Dehydrogenase (Oxidation) G->ADH Fast Oxidation DG Deuterated Guaifenesin (d3) Attenuated Clearance DG->CYP Slowed by KIE (C-D Bond) DG->ADH Standard Oxidation Met1 Hydroxyguaifenesin (Inactive) CYP->Met1 Met2 β-(2-methoxyphenoxy)-lactic acid (Major Metabolite) ADH->Met2

Fig 1: Metabolic divergence of d0 vs. d3-guaifenesin via Kinetic Isotope Effect.

Experimental Protocol: Self-Validating In Vitro Microsomal Clearance

To accurately quantify the KIE and validate the physicochemical stability of deuterated guaifenesin, researchers must employ a self-validating assay. A self-validating protocol utilizes internal feedback loops to ensure that matrix effects, extraction losses, or isotopic impurities do not generate false-positive stability data.

Step-by-Step Methodology

Step 1: Isotopic Purity Verification (The Input Control)

  • Action: Analyze the synthesized rac-guaifenesin-d 3​ via High-Resolution 1 H-NMR and FT-IR.

  • Causality & Validation: You must quantify the residual proton signal at the deuteration site (~3.8 ppm for the methoxy group). If isotopic purity is <98%, the presence of highly clearable d 0​ -guaifenesin will skew the terminal elimination phase of the assay, artificially deflating the measured KIE. This step self-validates the structural integrity of the API before biological testing.

Step 2: Parallel HLM Incubation (The Biological Control)

  • Action: Incubate 1 µM of d 0​ -guaifenesin and d 3​ -guaifenesin in parallel with Human Liver Microsomes (HLM, 0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Causality & Validation: Running the deuterated and non-deuterated analogs simultaneously in the exact same HLM batch eliminates lot-to-lot enzymatic variability. Any difference in intrinsic clearance ( CLint​ ) can be mathematically isolated to the isotopic substitution alone.

Step 3: Dynamic Quenching with IS Spiking (The Recovery Control)

  • Action: At precise intervals (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile pre-spiked with 50 ng/mL of an internal standard (IS), such as mephenesin.

  • Causality & Validation: Acetonitrile instantly denatures CYP450 enzymes, arresting metabolism at precise milliseconds. Pre-spiking the IS into the quench solvent (rather than post-extraction) self-validates the extraction efficiency; any volumetric loss during subsequent centrifugation is mathematically normalized by the IS peak area.

Step 4: LC-MS/MS MRM Quantification (The Analytical Control)

  • Action: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system. Monitor specific Multiple Reaction Monitoring (MRM) transitions (e.g., m/z 199.1 125.0 for d 0​ ; m/z 202.1 128.0 for d 3​ ).

  • Causality & Validation: The +3 Da mass shift ensures zero cross-talk between the analytes in the mass spectrometer, validating the specificity of the quantitative readout.

Step 5: Kinetic Validation & Feedback Loop

  • Action: Plot ln(Remaining %) versus time to calculate the elimination rate constant ( k ).

  • Causality & Validation: The assay self-validates its kinetic integrity by checking the R2 value of the terminal phase. If R2<0.95 , it indicates non-first-order kinetics (e.g., substrate depletion or enzyme degradation), and the assay must be rejected and repeated at a lower substrate concentration.

Workflow S1 1. Isotopic Purity Check (1H-NMR: >98% D-incorp) S2 2. Parallel HLM Incubation (d0 vs d3 at 37°C) S1->S2 Purity Confirmed S3 3. Dynamic Quenching (Spike with IS) S2->S3 Time-course sampling S4 4. LC-MS/MS MRM Analysis (Monitor specific m/z) S3->S4 Matrix normalized S5 5. Kinetic Validation (R² > 0.95 for linearity) S4->S5 Data Acquisition S5->S1 Feedback Loop (If R² < 0.95)

Fig 2: Self-validating in vitro microsomal clearance assay workflow.

Conclusion

The deuteration of racemic guaifenesin represents a highly elegant application of physicochemical principles to solve a pharmacokinetic problem. Because the thermodynamic properties (LogP, melting point, solubility) remain essentially identical to the d 0​ parent compound, the deuterated API can seamlessly integrate into existing formulation pipelines. Meanwhile, the +8 kJ/mol increase in bond dissociation energy at the targeted metabolic soft spots provides a robust Kinetic Isotope Effect, fundamentally reprogramming the drug's biological half-life without altering its pharmacodynamics.

References

  • PharmaCompass. "Guaifenesin | Drug Information, Uses, Side Effects, Chemistry." PharmaCompass.com. Available at:[Link]

Exploratory

synthesis pathways for stable isotope labeled rac guaifenesin-d5

An in-depth technical guide for the synthesis of stable isotope-labeled rac-Guaifenesin-d5, engineered for high-fidelity mass spectrometry and pharmacokinetic profiling. Executive Summary Stable isotope-labeled (SIL) int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the synthesis of stable isotope-labeled rac-Guaifenesin-d5, engineered for high-fidelity mass spectrometry and pharmacokinetic profiling.

Executive Summary

Stable isotope-labeled (SIL) internal standards are the bedrock of quantitative LC-MS/MS bioanalysis. For guaifenesin—a centrally acting muscle relaxant and expectorant—the rac-Guaifenesin-d5 isotopologue provides an optimal balance of isotopic stability and mass differentiation[1]. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and analytical parameters required to synthesize clinical-grade rac-Guaifenesin-d5.

Rationale for Deuteration & Isotope Placement

The precise anatomical placement of deuterium atoms within the molecule is critical for analytical viability. Labeling the exchangeable hydroxyl groups (-OH to -OD) is futile, as these deuteriums will rapidly wash out and exchange with protons in aqueous LC-MS mobile phases or physiological environments.

To ensure absolute isotopic stability, rac-Guaifenesin-d5 is engineered with five deuterium atoms covalently bound to the non-exchangeable carbon backbone of the propanediol moiety, yielding[2]. Furthermore, this specific labeling strategy provides a mass shift of +5 Da (Exact Mass: 203.1206 Da)[3]. A +5 Da shift is highly intentional; it completely bypasses the M+2 and M+3 natural isotopic envelope of the unlabeled drug, eliminating isotopic cross-talk in the mass spectrometer and drastically improving the lower limit of quantification (LLOQ).

Retrosynthetic Strategy & Mechanistic Causality

The most efficient synthetic route for this molecule is the robust [4].

  • Nucleophile: Guaiacol (2-methoxyphenol)

  • Electrophile: rac-3-chloro-1,2-propanediol-d5

Mechanistic Causality & Regioselectivity: The success of this reaction relies on a strict pKa​ differential. Guaiacol possesses a phenolic proton with a pKa​ of ~9.9. In the presence of aqueous sodium hydroxide, it is quantitatively deprotonated to form the highly nucleophilic sodium guaiacolate[5]. Conversely, the electrophile contains two aliphatic hydroxyl groups with a much higher pKa​ (~16). Under mildly basic conditions, these aliphatic alcohols remain protonated and non-nucleophilic. This thermodynamic reality ensures strict regioselectivity—preventing the alkylating agent from polymerizing with itself and directing the SN​2 attack exclusively from the phenoxide oxygen to the primary alkyl chloride (C3) of the deuterated propanediol.

ReactionPathway A Guaiacol (2-Methoxyphenol) B NaOH / EtOH (Deprotonation) A->B C Sodium Guaiacolate (Phenoxide Nucleophile) B->C E SN2 Substitution (Reflux, 1.5h) C->E D rac-3-chloro-1,2- propanediol-d5 D->E F rac-Guaifenesin-d5 (Target API) E->F

Figure 1: Retrosynthetic SN2 pathway of rac-Guaifenesin-d5 via Williamson etherification.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is explicitly designed as a self-validating system . By leveraging the acid-base properties and solubility profiles of the starting materials, the workflow inherently purifies the product at each phase. If the reaction fails to proceed, the unreacted guaiacol is chemically stripped away during the basic aqueous wash, ensuring that any isolated solid is exclusively the target API[4].

Step 1: Phenoxide Formation
  • Dissolve 5.0 mmol (620 mg) of guaiacol in 3.0 mL of 95% ethanol in a round-bottom flask.

    • Causality: 95% ethanol provides a homogenous solvent system that dissolves both the organic phenol and the incoming aqueous base, allowing for an optimal reflux temperature (~78°C) that favors SN​2 over E2 elimination.

  • Add 6.25 mmol (250 mg) of NaOH dissolved in 1.0 mL of deionized water[4].

  • Reflux for 10 minutes to ensure complete formation of the sodium guaiacolate phenoxide.

Step 2: SN2 Alkylation
  • Gradually add 5.5 mmol (635 mg) of rac-3-chloro-1,2-propanediol-d5 dropwise over 10 minutes.

    • Causality: Dropwise addition prevents an exothermic runaway and keeps the local concentration of the electrophile low, minimizing dialkylation side reactions.

  • Reflux the mixture at 78°C for 1.5 to 2 hours. A white precipitate (NaCl) will begin to form, serving as a visual validation of the SN​2 progression[5].

Step 3: Workup & Self-Validating Extraction
  • Cool the reaction to room temperature and remove the ethanol via rotary evaporation.

  • Partition the resulting oil between 15 mL of Ethyl Acetate (EtOAc) and 10 mL of 1M NaOH.

    • Causality: The 1M NaOH wash is the critical self-validating step. It deprotonates any unreacted guaiacol, pulling it into the aqueous layer, while the neutral rac-Guaifenesin-d5 remains partitioned in the EtOAc.

  • Wash the organic layer with brine and dry over anhydrous Na2​SO4​ .

Step 4: Crystallization
  • Evaporate the EtOAc to yield a crude viscous oil.

  • Add 10 mL of cold hexanes and apply rapid magnetic stirring[5].

    • Causality: Guaifenesin is highly polar due to its diol moiety and is completely insoluble in non-polar aliphatic hydrocarbons. The sudden shift in solvent polarity induces rapid precipitation of high-purity white crystals.

  • Collect via vacuum filtration and dry under high vacuum.

Protocol S1 1. Phenoxide Formation Reflux Guaiacol + NaOH in EtOH/H2O S2 2. Electrophilic Addition Dropwise addition of 3-chloro-1,2-propanediol-d5 S1->S2 S3 3. SN2 Alkylation Reflux mixture at 78°C for 1.5 hours S2->S3 S4 4. Solvent Removal Evaporate EtOH via rotary evaporation S3->S4 S5 5. Liquid-Liquid Extraction Partition in EtOAc / 1M NaOH (Removes Guaiacol) S4->S5 S6 6. Crystallization Precipitate from cold hexanes S5->S6 S7 7. Analytical Validation Confirm >99% isotopic purity via LC-MS S6->S7

Figure 2: Self-validating extraction and synthesis workflow for rac-Guaifenesin-d5.

Quantitative Data & Analytical Specifications

To ensure the synthesized rac-Guaifenesin-d5 meets the rigorous standards required for clinical mass spectrometry, the following analytical parameters must be validated[1],[2].

Table 1: Analytical Specifications for rac-Guaifenesin-d5

ParameterSpecification / Target ValueRationale
Chemical Formula C10​H9​D5​O4​ Confirms pentadeuterated backbone.
Molecular Weight 203.25 g/mol +5 Da shift from unlabeled API (198.22 g/mol ).
Exact Mass 203.1206 DaRequired for High-Resolution Mass Spectrometry (HRMS).
Isotopic Purity > 99% Atom DPrevents interference with unlabeled analyte quantification.
Chemical Purity > 98% (HPLC-UV)Ensures absence of unreacted guaiacol or dialkylated byproducts.

Table 2: Reactants & Stoichiometry for 5.0 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
Guaiacol124.141.00 eq620 mgLimiting Reagent / Nucleophile
NaOH40.001.25 eq250 mgDeprotonating Base
rac-3-chloro-1,2-propanediol-d5115.571.10 eq635 mgElectrophile
Ethanol (95%)N/ASolvent3.0 mLReaction Medium

References

  • Guaifenesin-D5 | C10H14O4 | CID 71317163 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

Sources

Protocols & Analytical Methods

Method

rac guaifenesin-d5 sample preparation and protein precipitation protocols

Application Note & Technical Protocol Topic: High-Throughput LC-MS/MS Bioanalysis of Guaifenesin in Human Plasma Using rac-Guaifenesin-d5 as an Internal Standard: Optimized Protein Precipitation Protocols Target Audience...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Protocol Topic: High-Throughput LC-MS/MS Bioanalysis of Guaifenesin in Human Plasma Using rac-Guaifenesin-d5 as an Internal Standard: Optimized Protein Precipitation Protocols Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Mechanistic Rationale: The Role of rac-Guaifenesin-d5

Guaifenesin is a centrally acting expectorant widely monitored in pharmacokinetic (PK) profiling and clinical trials[1]. When analyzing biological matrices like human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), endogenous components (e.g., phospholipids, salts, and soluble proteins) co-elute with the target analyte. This co-elution creates intense competition for charge during the electrospray ionization (ESI) process, leading to unpredictable signal suppression or enhancement.

To engineer a self-validating analytical system , the integration of a stable isotope-labeled internal standard (SIL-IS) is mandatory. rac-Guaifenesin-d5 is the gold standard for this application[1].

The Causality of Isotopic Fidelity: By substituting five hydrogen atoms with deuterium, rac-guaifenesin-d5 achieves a +5 Da mass shift. This specific mass differential is critical: it is large enough to completely eliminate isotopic cross-talk (where the natural heavy isotopes of the unlabeled drug bleed into the IS detection channel) while preserving the exact physicochemical properties of the parent drug. Because rac-guaifenesin-d5 and guaifenesin share identical lipophilicity and pKa, they co-elute perfectly on a reversed-phase LC column. Consequently, both molecules enter the ESI source at the exact same microsecond, experiencing identical matrix suppression. Any loss in the guaifenesin signal is proportionally mirrored by the IS signal, keeping the Analyte/IS peak area ratio perfectly constant and analytically true.

Matrix_Effect A Co-eluting Matrix Components B ESI Source Ion Competition A->B C Guaifenesin Signal Suppressed B->C D rac-Guaifenesin-d5 Signal Suppressed B->D E Analyte / IS Ratio Remains Constant C->E D->E

Mechanism of matrix effect compensation using rac-guaifenesin-d5 during ESI.

Sample Preparation: The Protein Precipitation (PPT) Strategy

While Solid Phase Extraction (SPE) offers superior sample cleanup, Protein Precipitation (PPT) is preferred in high-throughput clinical environments due to its rapid execution and minimal sample handling[2].

The Chemistry of PPT: Adding a water-miscible organic solvent (such as acetonitrile or methanol) drastically lowers the dielectric constant of the plasma. This strips the hydration shell surrounding soluble plasma proteins, exposing their hydrophobic cores and causing irreversible aggregation and precipitation[2].

For guaifenesin, we utilize ice-cold acetonitrile (MeCN) acidified with 0.1% formic acid .

  • Why Acidified? Guaifenesin can partially bind to plasma proteins. The low pH disrupts ionic and hydrogen bonds, actively denaturing the binding pockets and releasing 100% of the bound drug into the supernatant[2].

  • Why Ice-Cold? Lower temperatures kinetically favor the formation of a highly dense, tightly packed protein pellet during centrifugation, preventing the pellet from sloughing off and contaminating the aspirated supernatant.

PPT_Workflow A 1. Aliquot Plasma (50 µL) B 2. Spike SIL-IS (rac-Guaifenesin-d5) A->B C 3. Add Precipitant (150 µL Ice-Cold MeCN) B->C D 4. Vortex Mixing (Disrupt Binding) C->D E 5. Centrifugation (14,000 x g, 10 min) D->E F 6. Supernatant Collection & Aqueous Dilution E->F G 7. LC-MS/MS Injection F->G

Step-by-step protein precipitation workflow for guaifenesin plasma samples.

Step-by-Step Experimental Protocol

Reagent Preparation:

  • IS Working Solution: Prepare a 500 ng/mL solution of rac-guaifenesin-d5 in 50:50 Methanol:Water (v/v). Store at 4°C.

  • Precipitation Solvent: Prepare 100% Acetonitrile containing 0.1% Formic Acid. Chill at -20°C prior to use.

Extraction Procedure:

  • Aliquot: Transfer 50 µL of human plasma (blank, calibrator, QC, or unknown sample) into a 1.5 mL low-bind microcentrifuge tube or a 96-well extraction plate.

  • Spike IS: Add 20 µL of the rac-guaifenesin-d5 IS Working Solution to all tubes (except double blanks, where 20 µL of 50:50 Methanol:Water is added instead).

  • Equilibration: Vortex briefly (10 seconds) to ensure the IS is thoroughly integrated into the plasma matrix.

  • Precipitation: Rapidly add 150 µL of the ice-cold Precipitation Solvent (MeCN + 0.1% FA) to induce protein aggregation.

  • Extraction Mixing: Vortex vigorously on a multi-tube vortexer for 3 minutes at 1,500 rpm. This extended mechanical sheer ensures complete dissociation of the drug from precipitating proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to compact the protein pellet.

  • Dilution & Transfer: Carefully aspirate 100 µL of the clear supernatant and transfer it to an autosampler vial. Add 100 µL of HPLC-grade water to the vial and mix.

    • Scientific Note: Diluting the highly organic supernatant with water reduces the solvent strength of the injection plug. This prevents "solvent effect" (peak splitting or fronting) when the sample is injected onto a highly aqueous reversed-phase LC column.

Quantitative Data: LC-MS/MS Analytical Parameters

Detection is performed using a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode utilizing Multiple Reaction Monitoring (MRM)[3].

ParameterGuaifenesin (Analyte)rac-Guaifenesin-d5 (SIL-IS)
Precursor Ion (m/z)[M+H]+ 199.1204.1
Product Ion (m/z) 125.1130.1
Dwell Time (ms) 5050
Collision Energy (eV) 1515
Cone Voltage (V) 2525
Expected Retention Time (min) 1.851.85

Table 1: Optimized MRM transitions and mass spectrometer parameters for the quantification of guaifenesin and its deuterated internal standard[3].

Validating the System: Matrix Factor and Recovery

To prove the protocol is a self-validating system, researchers must calculate the IS-Normalized Matrix Factor (MF) during method validation.

  • Post-Extraction Spike (Matrix): Extract blank plasma using the PPT protocol above. Spike the supernatant with Guaifenesin and rac-Guaifenesin-d5.

  • Neat Solution: Prepare the exact same concentrations of Guaifenesin and rac-Guaifenesin-d5 in a neat solvent (equivalent to the final sample composition).

  • Calculation:

    • Absolute MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • IS-Normalized MF = (Absolute MF of Guaifenesin) / (Absolute MF of rac-Guaifenesin-d5)

If the PPT protocol and SIL-IS are functioning correctly, the absolute MF may show suppression (e.g., 0.65, meaning 35% of the signal is lost to matrix effects), but the IS-Normalized MF must strictly fall between 0.95 and 1.05 . This proves that the deuterium-labeled internal standard perfectly corrects for any ionization anomalies introduced by the crude protein precipitation technique.

References

  • Taylor RR, Hoffman KL, Schniedewind B, Clavijo C, Galinkin JL, Christians U. Quantitation of Paracetamol By Liquid Chromatography–Mass Spectrometry in Human Plasma in Support of Clinical Trial. J. Chromatogr. B. Analyt. Technol. Biomed. Life Sci. (2018). Available at:[Link]

  • Hassouna HI, et al. Eco-friendly UPLC-MS/MS analysis of possible add-on therapy for COVID-19 in human plasma: Insights of greenness assessment. Saudi Pharmaceutical Journal (2021). Available at:[Link]

Sources

Application

HPLC method development using rac guaifenesin-d5 internal standard

Application Note: High-Throughput HPLC-MS/MS Bioanalytical Method Development for Guaifenesin Using rac-Guaifenesin-d5 Internal Standard Introduction & Mechanistic Rationale Accurate quantification of guaifenesin—a centr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput HPLC-MS/MS Bioanalytical Method Development for Guaifenesin Using rac-Guaifenesin-d5 Internal Standard

Introduction & Mechanistic Rationale

Accurate quantification of guaifenesin—a centrally acting skeletal muscle relaxant and widely used expectorant—in biological matrices is critical for pharmacokinetic (PK) and bioequivalence studies[1]. While traditional HPLC-UV methods exist, they often lack the sensitivity and selectivity required for low-nanogram detection in complex matrices like human plasma. Consequently, High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard[2].

The SIL-IS Advantage: Why rac-Guaifenesin-d5? In LC-MS/MS bioanalysis, the sample matrix contains endogenous compounds (e.g., phospholipids, salts) that co-elute with the target analyte, causing unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source. To construct a self-validating and robust assay, a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory.

For this protocol, we utilize rac-guaifenesin-d5, which incorporates five deuterium atoms[3].

  • Causality of the Mass Shift: This specific labeling strategy provides a mass shift of +5 Da (precursor m/z 204.1 vs. 199.2 for the unlabeled analyte)[1]. A +5 Da shift is critical; it is large enough to completely bypass the natural isotopic envelope (e.g., ^13C contributions) of the unlabeled guaifenesin, eliminating isotopic cross-talk during mass selection.

  • Causality of the Racemic Mixture: Guaifenesin is administered as a racemate. Using the rac-d5 standard ensures that the internal standard possesses the exact same stereochemical and physicochemical properties as the analyte[4]. Consequently, the IS perfectly mimics the analyte's partitioning behavior during extraction and its retention time during chromatography. This guarantees that both molecules experience the exact same matrix microenvironment at the moment of ionization, perfectly normalizing any matrix-induced variations[2].

Analytical Workflow

The following workflow illustrates the optimized path from raw plasma to quantified data, emphasizing the critical points of phase separation and ionization.

BioanalyticalWorkflow Spike 1. Plasma Aliquot + rac-Guaifenesin-d5 LLE 2. Liquid-Liquid Extraction (TBME Solvent) Spike->LLE Dry 3. Organic Transfer & N2 Evaporation LLE->Dry Recon 4. Reconstitution (Mobile Phase) Dry->Recon LCMS 5. HPLC-MS/MS (MRM Mode) Recon->LCMS

Fig 1. Optimized sample preparation and LC-MS/MS workflow for guaifenesin quantification.

Step-by-Step Experimental Protocol

Reagents and Solutions
  • Reference Standards: Guaifenesin (Analyte) and rac-Guaifenesin-d5 (SIL-IS)[3].

  • Solvents: HPLC-grade Methanol, Acetonitrile, Water, and tert-Butyl methyl ether (TBME)[5].

  • Modifiers: Formic acid (LC-MS grade)[5].

  • Preparation: Prepare a 1.0 mg/mL stock solution of guaifenesin and rac-guaifenesin-d5 in methanol. Dilute to working concentrations (e.g., 50 ng/mL for IS) using 50:50 methanol:water[2].

Sample Extraction: Liquid-Liquid Extraction (LLE)

We select LLE using TBME over standard Protein Precipitation (PPT)[5]. Causality: While PPT is faster, it leaves endogenous phospholipids in the extract, which strongly suppress ESI signals. TBME provides a high recovery of the relatively lipophilic guaifenesin while excluding highly polar matrix components, thereby enhancing the signal-to-noise (S/N) ratio[5].

  • Transfer 200 µL of human plasma (blank, calibration standard, or unknown) into a clean 2.0 mL microcentrifuge tube[2].

  • Add 20 µL of the rac-guaifenesin-d5 working solution (50 ng/mL) and vortex for 10 seconds. (Self-validation step: The IS must be added before any extraction to account for volumetric losses during phase transfer).

  • Add 1.0 mL of TBME to the mixture[5].

  • Vortex vigorously for 5 minutes to ensure partitioning of the analyte and IS into the organic layer.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to achieve crisp phase separation.

  • Transfer 800 µL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 200 µL of mobile phase. Vortex and transfer to an autosampler vial.

HPLC-MS/MS Conditions
  • Column: Reversed-phase C18 column (e.g., Kromasil C18, 5 µm, 150 mm × 4.6 mm)[5].

  • Mobile Phase: Isocratic elution with Methanol / Water containing 0.1% Formic Acid (90:10 or 70:30, v/v depending on exact column dead volume)[5]. Causality: The acidic environment ensures complete protonation of the ether and hydroxyl groups, maximizing the yield of the [M+H]+ precursor ion in positive ESI mode.

  • Flow Rate: 0.6 mL/min[5].

  • Injection Volume: 5 µL.

  • Ionization: Positive Electrospray Ionization (ESI+)[2].

Data Presentation & Validation Metrics

To ensure reproducibility, the mass spectrometer must be tuned to specific Multiple Reaction Monitoring (MRM) transitions. The precursor ions are the protonated molecules [M+H]+.

Table 1: Optimized Mass Spectrometry (MRM) Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Guaifenesin 199.2 122.2 100 15

| rac-Guaifenesin-d5 | 204.1 | 168.0 | 100 | 15 |

Mechanistic Note: The transition m/z 199.2 → 122.2 corresponds to the loss of the propanediol moiety, leaving the protonated guaiacol ion. The d5 isotope shifts the precursor to 204.1, and its specific fragmentation yields the 168.0 product ion[1].

Table 2: Method Validation Summary (per FDA/EMA Guidelines) [2]

Validation Parameter Result / Acceptance Criteria
Linear Dynamic Range 8.0 – 2200 ng/mL (r² > 0.99)
Lower Limit of Quantitation (LLOQ) 8.0 ng/mL (S/N > 10)
Intra-day Precision (CV%) ≤ 5.1% (≤ 20% at LLOQ)
Inter-day Accuracy (% Nominal) 97.9% - 101.3%

| Extraction Recovery | > 95% (Consistent across QC levels) |

Establishing a Self-Validating System

A trustworthy bioanalytical protocol must continuously verify its own integrity during high-throughput runs. Implement the following System Suitability Tests (SST) and Quality Control (QC) measures:

  • IS Response Monitoring: The peak area of rac-guaifenesin-d5 must remain within ±15% of the mean IS area across the entire analytical batch. Causality: A sudden drop in IS area indicates localized matrix suppression (e.g., a co-eluting phospholipid spike from a specific patient sample) or an extraction failure, automatically flagging the sample for re-analysis.

  • Blank Injections for Carryover: Inject a blank plasma extract immediately following the Upper Limit of Quantitation (ULOQ) sample. Acceptance: Carryover must be ≤ 20% of the LLOQ peak area.

  • QC Bracketing: Intersperse Low, Mid, and High QC samples (e.g., 24.0, 800.0, and 1600.0 ng/mL) throughout the run[2]. Acceptance: At least 67% of QCs must fall within ±15% of their nominal concentration to validate the calibration curve.

References

  • Title: ESTIMATION OF GUAIFENESIN IN HUMAN PLASMA BY LIQUID CHROMATOGRAPHY COUPLED WITH TANDEM MASS SPECTROSCOPY Source: International Journal of Biological & Pharmaceutical Research (IJBPR) URL: [Link]

  • Title: Pharmacokinetics of guaifenesin following administration of multiple doses to exercised Thoroughbred horses Source: Racing Medication & Testing Consortium (RMTC) URL: [Link]

  • Title: Guaifenesin-D5 | C10H14O4 | CID 71317163 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Method

Comprehensive Application Note: rac-Guaifenesin-d5 as a Stable Isotope Internal Standard in Pharmacokinetic and Bioavailability Studies

Executive Summary Guaifenesin is a centrally acting expectorant widely utilized in over-the-counter and prescription therapeutics to alleviate respiratory congestion. Due to its short plasma half-life (approximately 1 ho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Guaifenesin is a centrally acting expectorant widely utilized in over-the-counter and prescription therapeutics to alleviate respiratory congestion. Due to its short plasma half-life (approximately 1 hour) and rapid hepatic metabolism into β-(2-methoxyphenoxy)-lactic acid, precise quantification of its systemic exposure is critical for pharmacokinetic (PK) modeling and bioequivalence (BE) assessments . The integration of rac-Guaifenesin-d5 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows represents the gold standard for these studies. This application note provides an authoritative, step-by-step technical guide to utilizing rac-Guaifenesin-d5 to achieve self-validating, high-throughput PK/BA analytical pipelines.

Mechanistic Rationale: The Role of Deuteration in LC-MS/MS

In electrospray ionization (ESI), co-eluting endogenous plasma components often cause unpredictable ion suppression or enhancement—a phenomenon known as the matrix effect. By employing rac-Guaifenesin-d5, researchers leverage a surrogate molecule that shares identical physicochemical properties with the target analyte but differs by 5 atomic mass units (amu) .

  • Chromatographic Co-elution: The deuterium label ensures the SIL-IS co-elutes exactly with endogenous guaifenesin. Consequently, both molecules are exposed to the exact same matrix environment in the ESI source, ensuring that any ion suppression affects both equally.

  • Isotopic Discrimination: The mass spectrometer's quadrupole easily resolves the 5 Da mass difference, allowing independent quantification without isotopic cross-talk.

  • Extraction Recovery: Adding the SIL-IS prior to sample extraction corrects for any physical losses during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), acting as an internal self-validating mechanism for every individual sample .

Workflow S1 Plasma Sample (Guaifenesin + Matrix) S2 Spike rac-Guaifenesin-d5 (SIL-IS) S1->S2 S3 Liquid-Liquid Extraction (Isolate Analytes) S2->S3 S4 LC Separation (Co-elution of Analyte & IS) S3->S4 S5 ESI Source (Identical Ion Suppression) S4->S5 S6 MS/MS Detection (MRM Mass Discrimination) S5->S6

Workflow demonstrating rac-Guaifenesin-d5 integration in LC-MS/MS for matrix effect compensation.

Experimental Protocol: Self-Validating LC-MS/MS Methodology

This protocol outlines a high-throughput semi-automated Liquid-Liquid Extraction (LLE) method, optimized for extracting guaifenesin from human plasma while minimizing phospholipid carryover.

Phase 1: Reagent Preparation and Isotopic Spiking
  • Preparation: Prepare a master stock solution of rac-Guaifenesin-d5 in 100% methanol (1 mg/mL). Dilute to a working IS solution of 500 ng/mL in 50% methanol/water.

  • Aliquot: Transfer 100 µL of human plasma (K2EDTA) into a 96-well extraction plate.

  • Spike: Add 20 µL of the working rac-Guaifenesin-d5 IS solution to all wells (except double blanks). Vortex for 30 seconds.

    • Causality Check: Early introduction of the IS ensures it undergoes the exact same protein binding and partitioning dynamics as the endogenous analyte, validating the entire downstream process.

Phase 2: Liquid-Liquid Extraction (LLE)
  • Basification: Add 100 µL of 0.1 M Sodium Hydroxide (NaOH) to the plasma.

    • Causality Check: Basifying the plasma suppresses the ionization of acidic matrix components, keeping them in the aqueous phase while driving the neutral guaifenesin molecules into the organic phase.

  • Extraction: Add 600 µL of extraction solvent (Ethyl Acetate:Hexane, 50:50 v/v).

  • Separation: Shake the plate aggressively for 10 minutes, then centrifuge at 3000 x g for 5 minutes at 4°C.

  • Recovery: Transfer 400 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 150 µL of Mobile Phase A (0.1% Formic Acid in Water) and vortex.

Phase 3: Chromatographic Separation
  • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Fast gradient (10% B to 90% B over 2 minutes) to elute guaifenesin rapidly while washing highly retained lipophilic matrix components.

  • Flow Rate: 0.4 mL/min.

Phase 4: Mass Spectrometry (ESI-MS/MS)

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Table 1: Typical LC-MS/MS MRM Parameters

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Guaifenesin 199.1125.11550
rac-Guaifenesin-d5 204.1130.1*1550

*Note: The product ion for the SIL-IS may be 125.1 or 130.1 depending on whether the deuterium atoms are located on the propanediol chain or the guaiacol ring.

Pharmacokinetic & Bioavailability Study Design

For a standard bioequivalence study, subjects are administered a test or reference guaifenesin formulation (e.g., 400 mg oral dose) under fasted conditions .

  • Sampling: Venous blood is collected at pre-dose and serially up to 24 hours post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).

  • Analysis: Samples are processed using the validated LC-MS/MS method described above.

  • PK Modeling: Non-compartmental analysis (NCA) is utilized to calculate maximum plasma concentration ( Cmax​ ), area under the curve ( AUC0−t​ , AUC0−∞​ ), and time to maximum concentration ( Tmax​ ).

BA_Study D1 Administer Drug (Test vs Reference) D2 Serial Blood Sampling (0 to 24 hours) D1->D2 D3 Spike with rac-Guaifenesin-d5 & Extract D2->D3 D4 LC-MS/MS Quantification D3->D4 D5 PK Modeling (AUC, Cmax, Tmax, t1/2) D4->D5 D6 Bioequivalence Assessment (90% CI: 0.80 - 1.25) D5->D6

Pharmacokinetic sampling and bioequivalence assessment workflow using SIL-IS quantification.

Validation Metrics & Bioequivalence Assessment

A self-validating protocol requires rigorous assessment against FDA/EMA bioanalytical guidelines. The use of rac-Guaifenesin-d5 typically yields exceptional performance metrics across a dynamic range of 2.0 to 2000 ng/mL, effectively eliminating matrix-induced variability .

Table 2: Representative Method Validation Metrics (Using SIL-IS)

Validation ParameterRegulatory Acceptance CriteriaTypical Performance with rac-Guaifenesin-d5
Inter-day Accuracy ± 15% of nominal concentration-3.8% to +2.2%
Inter-day Precision (CV%) ≤ 15%< 9.3%
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ≥ 5:1, Accuracy ± 20%2.0 ng/mL (CV < 10%)
Extraction Recovery Consistent across QC levels> 95% (Normalized perfectly by IS)
Bioequivalence (BE) Limits 90% CI for Test/Ref ratio within 0.80 - 1.25Highly reproducible, narrow confidence intervals
Conclusion

The incorporation of rac-Guaifenesin-d5 into LC-MS/MS bioanalytical workflows fundamentally secures the scientific integrity of pharmacokinetic and bioavailability studies. By acting as a perfect chemical surrogate, the deuterated standard normalizes extraction recoveries and neutralizes matrix effects. This ensures that the calculated PK parameters—such as Cmax​ and AUC —reflect true physiological exposure rather than analytical artifacts, thereby satisfying the stringent demands of regulatory bioequivalence assessments.

References
  • Guaifenesin Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. The Journal of Clinical Pharmacology, 2016. URL:[Link]

  • Simultaneous determination of dextromethorphan, dextrorphan, and guaifenesin in human plasma using semi-automated liquid/liquid extraction and gradient liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 2007. URL:[Link]

  • Guaifenesin Pharmacokinetic Modeling. Racing Medication and Testing Consortium (RMTC), 2020. URL:[Link]

  • Clinical Pharmacology and Biopharmaceutics Review: Guaifenesin Bioavailability (NDA 22279). U.S. Food and Drug Administration (FDA), 2015. URL:[Link]

Application

Application Note: Quantitative Analysis of Guaifenesin in Environmental Wastewater using rac-Guaifenesin-d5 Internal Standard by SPE and LC-MS/MS

Introduction: The Challenge of Monitoring Pharmaceuticals in Wastewater Wastewater-based epidemiology (WBE) has emerged as a powerful tool for monitoring public health trends by analyzing chemical and biological markers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Monitoring Pharmaceuticals in Wastewater

Wastewater-based epidemiology (WBE) has emerged as a powerful tool for monitoring public health trends by analyzing chemical and biological markers in sewage. Pharmaceuticals and their metabolites are key analytes in WBE, providing insights into community-level consumption patterns. Guaifenesin, a widely used expectorant in cough and cold medications, is frequently detected in municipal wastewater.[1][2] However, its journey through sewer systems and treatment plants can lead to partial degradation, resulting in the formation of new, uncharacterized contaminants.[1]

Accurate and reliable quantification of compounds like guaifenesin in such a complex and variable matrix is a significant analytical challenge.[3] Wastewater contains a multitude of interfering substances that can cause matrix effects, primarily ion suppression or enhancement, during mass spectrometric analysis. Furthermore, sample preparation procedures can suffer from analyte loss, leading to underestimation.

To overcome these obstacles, the use of a stable isotope-labeled (SIL) internal standard is paramount. This application note provides a detailed protocol for the robust quantification of guaifenesin in wastewater. It leverages Solid Phase Extraction (SPE) for sample cleanup and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The core of this method's accuracy lies in the use of rac-guaifenesin-d5 , a deuterated analog of the target analyte, which serves as the internal standard to correct for both extraction variability and matrix-induced signal fluctuations.[4][5][6]

Principle: The Role of rac-Guaifenesin-d5 in Ensuring Accuracy

The fundamental principle of this method is isotope dilution mass spectrometry. rac-Guaifenesin-d5 is an ideal internal standard because it is chemically and structurally almost identical to the native guaifenesin analyte.[5][7] The only significant difference is its mass, due to the replacement of five hydrogen atoms with deuterium.

Causality Behind Experimental Choices:

  • Co-extraction and Co-elution: Because of its structural similarity, rac-guaifenesin-d5 exhibits nearly identical behavior to native guaifenesin during the entire analytical process. It is extracted from the sample with the same efficiency and co-elutes from the liquid chromatography (LC) column.[5]

  • Correction for Matrix Effects: When the sample is introduced into the mass spectrometer, both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the wastewater matrix.[4][8]

  • Accurate Quantification: The instrument measures the ratio of the analyte's signal to the internal standard's signal. Since any signal variation affects both compounds equally, their ratio remains constant. By spiking a known concentration of rac-guaifenesin-d5 into every sample, calibration standard, and quality control sample before extraction, we can accurately calculate the concentration of the native guaifenesin, effectively nullifying any variations from sample loss or matrix effects.[9][10]

Materials and Reagents

  • Standards:

    • Guaifenesin (≥98% purity)

    • rac-Guaifenesin-d5 (≥98% isotopic purity)[7][11]

  • Solvents and Reagents:

    • Methanol (HPLC or LC-MS grade)

    • Acetonitrile (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water (18.2 MΩ·cm)

    • Hydrochloric acid (for pH adjustment)

  • Sample Preparation:

    • Solid Phase Extraction (SPE) Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance), 60 mg, 3 mL (or equivalent)[12][13]

    • SPE Vacuum Manifold

    • Nitrogen Evaporation System

    • Glass centrifuge tubes (15 mL)

    • Vortex mixer

  • Instrumentation:

    • Liquid Chromatography system (HPLC or UHPLC)

    • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

    • Analytical column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)[14][15]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Collect 50 mL Wastewater Sample Spike 2. Spike with rac-Guaifenesin-d5 (IS) Sample->Spike pH_Adjust 3. Adjust pH to 2-3 Spike->pH_Adjust SPE 4. Solid Phase Extraction (Oasis HLB Cartridge) pH_Adjust->SPE Elute 5. Elute with Methanol SPE->Elute Evaporate 6. Evaporate to Dryness (Nitrogen Stream) Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS 8. Inject into LC-MS/MS Reconstitute->LCMS Quantify 9. Quantify using Analyte/IS Ratio LCMS->Quantify Report 10. Report Concentration (ng/L) Quantify->Report

Caption: End-to-end workflow for wastewater drug monitoring.

Detailed Protocols

Preparation of Standards
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Guaifenesin and rac-Guaifenesin-d5 into separate 10 mL volumetric flasks using methanol.

  • Working Standard Solution (10 µg/mL): Create an intermediate stock solution of Guaifenesin by diluting the primary stock.

  • Internal Standard (IS) Spiking Solution (1 µg/mL): Prepare the IS spiking solution from the rac-Guaifenesin-d5 primary stock.

  • Calibration Curve Standards (1 - 500 ng/mL): Prepare a series of calibration standards by serial dilution of the working standard solution. Spike each calibration standard with the IS spiking solution to a final concentration of 50 ng/mL.

Protocol: Sample Preparation using Solid Phase Extraction (SPE)

This protocol is optimized for the extraction of polar to moderately polar pharmaceuticals from a complex aqueous matrix.[12][16]

  • Sample Collection & Spiking:

    • Collect a 100 mL wastewater sample in a clean glass bottle.

    • Measure 50 mL of the sample into a glass beaker.

    • Spike the sample with 50 µL of the 1 µg/mL IS spiking solution (rac-Guaifenesin-d5) to achieve a final concentration of 100 ng/L.

    • Adjust the sample pH to ~2.5 with hydrochloric acid. This enhances the retention of acidic and neutral compounds on the sorbent.[12][15]

  • SPE Cartridge Conditioning:

    • Place the Oasis HLB cartridges on the vacuum manifold.

    • Condition the sorbent by passing 3 mL of methanol, followed by 3 mL of ultrapure water. Do not allow the cartridge to go dry. This activates the sorbent for optimal analyte retention.

  • Sample Loading:

    • Load the pre-treated 50 mL sample onto the cartridge at a slow, steady flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of ultrapure water to remove salts and highly polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution:

    • Place clean 15 mL glass tubes in the collection rack.

    • Elute the retained analytes (Guaifenesin and rac-Guaifenesin-d5) by passing two 2 mL aliquots of methanol through the cartridge.[12]

  • Concentration and Reconstitution:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an LC autosampler vial for analysis.

Protocol: Instrumental Analysis by LC-MS/MS

The following are typical starting conditions. Method optimization is recommended for your specific instrumentation.

LC Parameter Condition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5% B to 95% B over 5 min, hold for 2 min, return to initial
MS/MS Parameter Condition
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temp. 350 °C[6]
Analysis Mode Multiple Reaction Monitoring (MRM)

Table 1: MRM Transitions for Quantification and Confirmation

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
Guaifenesin199.1137.1109.115
rac-Guaifenesin-d5204.1137.1114.115

Note: Precursor and product ions should be empirically determined and optimized on your specific mass spectrometer.

Method Validation and Quality Control

A validated method is essential for producing legally defensible and scientifically sound data.[17][18] The following parameters should be assessed.

Parameter Description Acceptance Criteria
Linearity A calibration curve of at least 5 points is analyzed.R² > 0.99
LOD / LOQ Limit of Detection / Limit of Quantification.LOD: S/N ≥ 3; LOQ: S/N ≥ 10 or lowest calibration point.
Accuracy (Recovery) Analysis of wastewater samples spiked at low, medium, and high concentrations.70-130% recovery.
Precision Replicate injections of a standard (instrument precision) and replicate extractions of a spiked sample (intra-day/inter-day precision).Relative Standard Deviation (RSD) < 15%.
Matrix Effect Comparison of analyte response in a post-extraction spiked sample vs. a pure solvent standard. The IS corrects for this.Assess IS recovery (typically 60-140%).

Data Analysis and Calculation

The concentration of guaifenesin in the original wastewater sample is calculated using the response factor (RF) generated from the calibration curve.

  • Generate Calibration Curve: Plot the ratio of the (Guaifenesin Peak Area / IS Peak Area) against the concentration of the calibration standards.

  • Determine Response Factor: Obtain the linear regression equation (y = mx + c) from the curve.

  • Calculate Sample Concentration:

    • Measure the peak areas for Guaifenesin and rac-Guaifenesin-d5 in the unknown sample.

    • Calculate the area ratio for the sample.

    • Use the calibration equation to determine the concentration in the reconstituted extract.

    • Apply the concentration factor to find the original wastewater concentration:

    Concentration in Wastewater (ng/L) = (Concentration in Extract (ng/mL)) * (Reconstitution Volume (mL) / Initial Sample Volume (L))

Conclusion

This application note details a robust and reliable method for the quantification of guaifenesin in environmental wastewater. The protocol leverages the standard industry practice of Solid Phase Extraction for sample preparation and highly sensitive LC-MS/MS for detection.[10][13][18] The pivotal element of this method is the use of the deuterated internal standard, rac-guaifenesin-d5 , which is essential for correcting matrix effects and procedural analyte loss inherent in complex environmental samples.[4][5] By implementing this self-validating system, researchers and drug development professionals can achieve high-quality, accurate data for environmental monitoring and wastewater-based epidemiology studies.

References

  • Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed Central. Available at: [Link]

  • Optimization, validation, and the application of liquid chromatography-tandem mass spectrometry for the analysis of new drugs of abuse in wastewater. PubMed. Available at: [Link]

  • Determination of pharmaceuticals in wastewaters using solid-phase extraction-liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • [Optimization and Validation of the Analytical Method to Detect Common Illicit Drugs in Wastewater]. PubMed. Available at: [Link]

  • Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. ResearchGate. Available at: [Link]

  • Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry. ASTM International. Available at: [Link]

  • Investigation of Common Analysis Methods for Detecting Illicit Drugs in Wastewater. MDPI. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. Available at: [Link]

  • ANALYSIS OF ILLICIT DRUGS IN MUNICIPAL WASTEWATER USING LC- MS/MS: A METHOD VALIDATION STUDY. IOPscience. Available at: [Link]

  • SPE-LC-PDA method development and application for the analysis of selected pharmaceuticals in river and wastewater samples from. SciSpace. Available at: [Link]

  • Alternate Analytical Method Validation for the Determination of the Presence and Concentration of Pharmaceutical and Personal Care Products in Wastewater Discharges and Sources of Drinking Water. Caribbean Water & Wastewater Association. Available at: [Link]

  • Analysis of Pharmaceuticals in Water by Automated Solid Phase Extraction. Biotage. Available at: [Link]

  • Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. PromoChrom. Available at: [Link]

  • Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. Frontiers in Environmental Chemistry. Available at: [Link]

  • Medicine and Personal Care Products May Lead to New Pollutants in Waterways. Rutgers School of Environmental and Biological Sciences. Available at: [Link]

  • Novel Eco-Friendly Spectrophotometric Determination of Guaifenesin in Pharmaceutical preparations and Environmental Wastewater Samples: Application to content uniformity testing. ClinicSearch. Available at: [Link]

  • Comprehensive Characterization of 76 Pharmaceuticals and Metabolites in Wastewater by LC-MS/MS. MDPI. Available at: [Link]

  • Determination of Pharmaceuticals Discharged in Wastewater from a Public Hospital Using LC-MS/MS Technique. SciELO México. Available at: [Link]

  • Targeted LC-MS/MS method for quantifying respiratory pharmaceuticals in wastewater. PubMed Central. Available at: [Link]

  • rac Guaifenesin-D5. SynZeal. Available at: [Link]

  • High performance liquid chromatographic method for the determination of guaifenesin in pharmaceutical syrups and in environmental samples. Baghdad Science Journal. Available at: [Link]

  • Novel Eco-Friendly Spectrophotometric Estimation of Guaifenesin in Pharmaceutical Preparations and Environmental Wastewater Samples: Application to Content Uniformity Testing. ResearchGate. Available at: [Link]

  • Guaifenesin. PubChem. Available at: [Link]

  • Ultraviolet Estimation Of Guaiphenesin In Pharmaceutical Preparations And Environmental Wastewater Samples. ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving rac guaifenesin-d5 co-elution issues in reverse phase HPLC

Troubleshooting Guide: Resolving rac Guaifenesin-d5 Co-elution Issues in RP-HPLC Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter complex co-elution challenges whe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Resolving rac Guaifenesin-d5 Co-elution Issues in RP-HPLC

Welcome to the Advanced Chromatography Support Center. As application scientists, we frequently encounter complex co-elution challenges when utilizing stable isotope-labeled internal standards (SIL-IS) like rac guaifenesin-d5 in LC-MS/MS workflows[1].

Because rac guaifenesin-d5 is a racemic mixture of deuterium-labeled enantiomers, "co-elution issues" typically manifest in three distinct ways depending on your analytical goals:

  • Isotopic Co-elution Shifts: The D5-internal standard partially separates from the unlabeled analyte due to the deuterium isotope effect.

  • Chiral Co-elution: The (R) and (S) enantiomers fail to separate on a standard reverse-phase column.

  • Impurity Co-elution: The analyte co-elutes with closely related matrix components or degradation products like guaiacol or the beta-isomer.

This guide provides causality-driven explanations and self-validating protocols to systematically resolve these issues.

Troubleshooting Start Co-elution Issue Detected with rac Guaifenesin-d5 Shift Isotopic RT Shift (D5 elutes before Unlabeled) Start->Shift Chiral Enantiomer Co-elution ((R) and (S) elute together) Start->Chiral Impurity Matrix/Impurity Co-elution (Shoulder peaks / Guaiacol) Start->Impurity Sol_Shift Flatten Gradient or Use 13C-labeled IS Shift->Sol_Shift Sol_Chiral Switch to Chiral Stationary Phase (e.g., Lux Cellulose) Chiral->Sol_Chiral Sol_Impurity Optimize pH & Gradient (Check Beta-isomer) Impurity->Sol_Impurity

Decision tree for troubleshooting rac guaifenesin-d5 co-elution issues in RP-HPLC.

Frequently Asked Questions (FAQs)

Q1: Why does my rac guaifenesin-d5 internal standard elute slightly earlier than the unlabeled analyte on a C18 column? A: This phenomenon is known as the "chromatographic deuterium isotope effect"[2]. The fundamental causality lies in quantum mechanics: a C-D bond has a lower zero-point vibrational energy than a C-H bond, making it slightly shorter and less polarizable. In Reverse Phase HPLC (RP-HPLC), retention is driven by dispersive (hydrophobic) interactions between the analyte and the stationary phase. Because the deuterated molecule is less lipophilic, it interacts less strongly with the C18 alkyl chains and elutes slightly earlier than the unlabeled protio-analog[3].

IsotopeEffect Analyte Unlabeled Guaifenesin (C-H Bonds) Prop_H Higher Polarizability Greater Lipophilicity Analyte->Prop_H IS Guaifenesin-d5 (C-D Bonds) Prop_D Lower Polarizability Reduced Lipophilicity IS->Prop_D Elution_H Stronger C18 Interaction Later Elution (RT + Δt) Prop_H->Elution_H Elution_D Weaker C18 Interaction Earlier Elution (RT) Prop_D->Elution_D

Mechanism of the deuterium isotope effect causing retention time shifts in RP-HPLC.

Q2: How do I correct for differential matrix effects caused by this isotopic retention time shift? A: When the IS and analyte do not perfectly co-elute, they enter the mass spectrometer source at different times, exposing them to different co-eluting matrix components. This defeats the purpose of an IS, leading to differential ion suppression or enhancement[3].

  • Chromatographic Fix: Flatten the mobile phase gradient around the expected elution time. A shallower gradient minimizes the temporal gap between the isotopologues.

  • Chemistry Fix: Switch to a column that relies on π−π interactions (e.g., Pentafluorophenyl / PFP), which are less sensitive to isotopic dispersive differences than C18.

  • Ultimate Fix: If the matrix effect remains severe, transition to a ¹³C-labeled internal standard, which does not exhibit this chromatographic shift[3].

Q3: I need to quantify the individual (R) and (S) enantiomers for a pharmacokinetic study, but rac guaifenesin-d5 elutes as a single peak. Why? A: Standard RP-HPLC columns (C18, C8) provide an achiral environment. Enantiomers possess identical physicochemical properties (boiling point, polarity, lipophilicity) in an achiral space, meaning they will always co-elute as a single racemic peak. To resolve them, you must introduce a chiral selector into the system[4].

Q4: What is the recommended protocol for the chiral separation of rac guaifenesin-d5? A: You must transition to a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as the Lux Cellulose-4 column, are highly effective for guaifenesin[4]. Separation occurs because the chiral cavities of the stationary phase form transient, diastereomeric complexes with the (R) and (S) enantiomers. Because these transient complexes have different stabilities, the enantiomers elute at different times. (See Protocol 2 below).

Q5: I am observing a co-eluting shoulder peak near my guaifenesin-d5 peak. What are the likely matrix interferences? A: Guaifenesin frequently suffers from co-elution with its beta-isomer or guaiacol, a synthetic precursor and primary degradation product[5]. Because guaifenesin is a neutral compound, adjusting the mobile phase pH will not significantly alter its retention time. However, adjusting the pH will alter the ionization state of acidic/basic impurities, shifting them away from the guaifenesin peak.

Data Presentation: Chromatographic Behavior Summaries

Table 1: Isotopic vs. Achiral vs. Chiral Chromatographic Behaviors

ParameterUnlabeled Guaifenesinrac Guaifenesin-d5Impact on LC-MS/MS Workflow
C-H / C-D Bonds Protio (C-H)Deutero (C-D)D5 exhibits lower polarizability.
Retention Time (C18) tR​ tR​−Δt (Earlier)Differential matrix suppression.
Enantiomer Elution (C18) Single Peak (Co-elution)Single Peak (Co-elution)Prevents stereoselective PK analysis.
Enantiomer Elution (CSP) Two Peaks (Baseline resolved)Two Peaks (Baseline resolved)Enables accurate (R) and (S) quantification.

Table 2: Common Co-eluting Impurities and Resolution Strategies

Impurity / Co-formulationNature of InterferenceResolution Strategy
Guaiacol Degradation product / PrecursorElutes later; steepen gradient post-elution[5].
Beta-Isomer Structural IsomerHighly similar RT; requires optimized isocratic holds[5].
Ambroxol / Dextromethorphan Co-formulated active ingredientsAdjust mobile phase pH to shift ionizable drug RTs.
Experimental Protocols
Protocol 1: Self-Validating Mitigation of Differential Matrix Effects (Post-Column Infusion)

Use this protocol to prove that the isotopic shift between unlabeled guaifenesin and guaifenesin-d5 is not causing differential ion suppression.

  • Setup: Connect a syringe pump to a T-zero union placed between the HPLC analytical column and the MS source.

  • Infusion: Continuously infuse a neat solution of unlabeled guaifenesin (e.g., 100 ng/mL at 10 µL/min) into the MS. This will create a high, steady baseline signal for the analyte's m/z transition.

  • Injection: Inject a blank matrix extract (e.g., extracted blank plasma) through the HPLC column using your standard gradient.

  • Observation: Monitor the MS baseline. Any dips in the baseline indicate zones of ion suppression caused by eluting matrix components.

  • Self-Validation Check: Overlay the standard chromatogram of your analyte and D5-IS over the Post-Column Infusion (PCI) trace. Validation is achieved if: Both the analyte and the D5-IS retention times fall within a stable, flat region of the PCI baseline. If the D5-IS falls in a suppression dip but the analyte does not (due to the isotope shift), you must flatten your gradient to bring them closer together or shift them out of the suppression zone.

Protocol 2: Enantioselective Separation of rac Guaifenesin-d5

Use this protocol to baseline-resolve the (R) and (S) enantiomers of guaifenesin-d5.

  • Column Selection: Install a chiral reversed-phase column, specifically a cellulose-based CSP (e.g., Phenomenex Lux Cellulose-4, 250 × 4.6 mm, 5 µm)[4].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 0.02% Formic Acid in Water : Acetonitrile (90:10 v/v)[4].

  • System Equilibration: Purge the system and equilibrate the column at a flow rate of 1.0 mL/min. Maintain the column oven at a stable 25°C, as chiral recognition is highly temperature-dependent.

  • Injection: Inject 10 µL of the rac guaifenesin-d5 standard (e.g., 10 µg/mL).

  • Self-Validation Check: Calculate the peak area ratio and resolution factor ( Rs​ ). Validation is achieved if: The area ratio of Peak 1 to Peak 2 is exactly 1:1 (confirming the racemic nature without degradation) and the Rs​ is > 1.5 (confirming baseline separation suitable for distinct MS quantification).

References
  • ResearchGate. Enantioselective analysis of guaifenesin in bulk and pharmaceutical dosage forms by chiral reverse phase HPLC-PDA method. Retrieved from[Link]

  • RMTC. Guaifenesin | RMTC: Extraction and Analysis Procedures. Retrieved from [Link]

  • Rasayan Journal of Chemistry. ESTIMATION OF GUAIFENESIN FROM EXTENDED RELEASE DOSAGE FORM BY STABILITY INDICATING METHOD USING RP-HPLC TECHNIQUE. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Preventing Isotopic Exchange of rac-Guaifenesin-d5 in Aqueous Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures in LC-MS/MS workflows stemming from the silent loss of isotopic purity in stable isotope-labeled internal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures in LC-MS/MS workflows stemming from the silent loss of isotopic purity in stable isotope-labeled internal standards (SIL-IS). When working with rac-Guaifenesin-d5 , researchers often mistakenly assume that all deuterium labels are equally prone to aqueous exchange, or conversely, that they are entirely invincible.

This guide provides a self-validating framework to understand the causality behind hydrogen/deuterium (H/D) exchange, troubleshoot common assay issues, and implement robust sample preparation protocols.

Part 1: Mechanistic Insights & FAQs

Q: Why is isotopic exchange a concern for rac-Guaifenesin-d5, and which atoms are actually at risk? A: To understand the risk, we must look at the molecule's architecture. rac-Guaifenesin-d5 (1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propane-1,2-diol) is engineered with five deuterium atoms located exclusively on the aliphatic propanediol carbon backbone, as documented by [1]. Unlike the hydroxyl (-OH) protons—which exchange instantaneously with aqueous solvents and are ignored during mass transition monitoring—the C-D bonds are thermodynamically stable under neutral conditions. However, under extreme pH (acid- or base-catalyzed enolization) or prolonged exposure to protic solvents, these carbon-centered deuteriums can undergo back-exchange[2]. This degrades the +5 Da mass shift into +4 or +3 species, severely skewing your quantitative accuracy.

Q: Why does my rac-Guaifenesin-d5 peak elute slightly earlier than the unlabeled analyte in reversed-phase LC? A: This is a classic manifestation of the kinetic isotope effect and lipophilicity differences, not a sign of degradation. Deuterium atoms are slightly smaller and less polarizable than hydrogen atoms, which subtly reduces the molecule's overall hydrophobicity. Consequently, the deuterated standard interacts less strongly with the C18 stationary phase, leading to a slightly earlier retention time during gradient elution[3].

Part 2: Causal Factors & Troubleshooting

To prevent isotopic scrambling, you must control the thermodynamic and kinetic drivers of H/D exchange. The diagram below illustrates the logical relationship between environmental stressors and their mitigations.

HD_Exchange_Logic Risk Isotopic Back-Exchange (Loss of +5 Da Mass) pH Extreme pH (<3 or >9) Catalyzes C-D Cleavage pH->Risk Temp High Temp (>40°C) Accelerates Kinetics Temp->Risk Solvent Protic Solvents Provide H+ Source Solvent->Risk Mitigation1 Buffer to Neutral pH Mitigation1->pH Mitigation2 Dry at <30°C Mitigation2->Temp Mitigation3 Use Aprotic Solvents Mitigation3->Solvent

Caption: Causal factors driving isotopic back-exchange and corresponding mitigations.

Troubleshooting Guide
  • Issue: Loss of +5 Da Mass Shift (Observation of +4, +3 species in MS spectra)

    • Causality: Back-exchange of deuterium for hydrogen due to harsh pH conditions or prolonged storage in protic solvents[4].

    • Solution: Prepare primary stock solutions strictly in high-purity aprotic solvents (e.g., Acetonitrile). Ensure biological sample extraction buffers remain between pH 6.0 and 7.0.

  • Issue: Poor Recovery and Peak Broadening

    • Causality: Thermal degradation or on-column exchange due to high desolvation temperatures or unbuffered acidic mobile phases[5].

    • Solution: Utilize a cooled autosampler (4°C) and limit the drying temperature during sample evaporation to < 30°C.

Quantitative Impact of Experimental Conditions

The following table summarizes the quantitative impact of various experimental variables on the isotopic stability of rac-Guaifenesin-d5.

Condition VariableParameter RangeH/D Exchange RiskAnalyte RecoveryRecommended Action
pH < 3.0High (Acid-catalyzed)< 85%Avoid strong acids during extraction
pH 6.0 - 7.0Minimal> 95%Optimal range for aqueous buffers
pH > 9.0High (Base-catalyzed)< 80%Avoid strong bases (e.g., NaOH)
Temperature < 4°CMinimalN/AUse cooled autosampler
Temperature 20°C - 30°CLow> 95%Optimal for N2 evaporation
Temperature > 50°CModerate< 85%Avoid high-heat evaporation
Solvent Type Aprotic (ACN, EtOAc)Minimal> 95%Preferred for stock solutions
Solvent Type Protic (H2O, MeOH)Moderate (Time-dependent)> 90%Minimize exposure time

Part 3: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your assay, do not just follow steps—validate them. The following Solid-Phase Extraction (SPE) protocol is designed to minimize the time rac-Guaifenesin-d5 spends in protic, extreme-pH environments[6].

Step-by-Step SPE Methodology
  • Internal Standard Spiking: Aliquot 1.0 mL of plasma. Add 10 µL of rac-Guaifenesin-d5 working solution.

    • Causality: The working solution must be prepared in an aprotic solvent (e.g., 100% Acetonitrile) to prevent stock degradation prior to spiking.

  • Buffering: Add 1.0 mL of 10 mM Ammonium Acetate buffer (pH 6.5).

    • Causality: Buffering strictly to near-neutral pH prevents acid/base-catalyzed enolization at the carbon centers, ensuring the C-D bonds remain intact[2].

  • Conditioning: Condition the polymeric SPE cartridge (e.g., HLB) with 1 mL Methanol, followed immediately by 1 mL of pH 6.5 buffer.

  • Loading & Washing: Load the buffered sample. Wash with 1 mL of 5% Methanol in water.

    • Causality: This removes endogenous salts while minimizing the time the analyte spends in a highly protic environment.

  • Elution: Elute with 1 mL of 100% Acetonitrile.

    • Causality: Acetonitrile is an aprotic solvent that limits the availability of exchangeable protons during the subsequent drying step.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of N2 at 30°C. Reconstitute in 100 µL of Mobile Phase immediately prior to LC-MS/MS analysis.

    • Causality: Keeping the drying temperature below 40°C prevents thermal energy from overcoming the activation barrier for H/D exchange.

Self-Validation Check: Inject a reconstituted blank matrix spiked only with rac-Guaifenesin-d5. Monitor the MRM transitions for both the D5 (+5 Da) and D0 (unlabeled) masses. An isotopic purity of >99% (D0/D5 ratio < 0.01) validates that your extraction conditions successfully prevented back-exchange.

SPE_Workflow Step1 1. Spike Internal Standard (Use Aprotic Stock) Step2 2. Buffer Matrix (pH 6.0 - 7.0) Step1->Step2 Step3 3. Load onto SPE (Conditioned Cartridge) Step2->Step3 Step4 4. Wash (5% MeOH in H2O) Step3->Step4 Step5 5. Elute (100% Acetonitrile) Step4->Step5 Step6 6. Dry & Reconstitute (N2 gas, <30°C) Step5->Step6

Caption: Optimized SPE workflow preventing H/D exchange of rac-Guaifenesin-d5.

References

  • PubChem . "Guaifenesin-D5 | C10H14O4 | CID 71317163". National Institutes of Health. URL:[Link]

  • Science.gov . "Gradient elution LC-MS: Topics by Science.gov". Science.gov. URL:[Link]

  • Taylor, R. R., et al. "Quantitation of Paracetamol By Liquid Chromatography–Mass Spectrometry in Human Plasma". Taylor & Francis Online. URL:[Link]

  • MDPI . "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers". Molecules. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for rac Guaifenesin-d5

Welcome to the Advanced Bioanalytical Support Hub. This center provides targeted troubleshooting and mechanistic guidance for researchers and drug development professionals utilizing rac guaifenesin-d5 as a stable-isotop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Hub. This center provides targeted troubleshooting and mechanistic guidance for researchers and drug development professionals utilizing rac guaifenesin-d5 as a stable-isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While deuterated internal standards are considered the "gold standard" for compensating for extraction variability and matrix effects[1], subtle physicochemical differences can compromise assay integrity. This guide addresses the root causes of retention time (RT) shifts and provides self-validating protocols to ensure absolute quantitative accuracy.

Core Principles: The Causality of Retention Time Shifts

The fundamental assumption of using rac guaifenesin-d5 is that it is chemically identical to unlabeled guaifenesin, ensuring identical behavior during sample preparation, chromatography, and ionization[1]. However, replacing hydrogen with deuterium alters the zero-point vibrational energy of the molecule. The resulting C-D bonds are slightly shorter than C-H bonds, which marginally decreases the molecule's molar volume and lipophilicity[2].

In reversed-phase liquid chromatography (RPLC), this reduction in hydrophobicity—known as the Deuterium Isotope Effect —causes the deuterated standard to interact less strongly with the C18 stationary phase, often leading to an earlier retention time[2][3]. If this shift causes the analyte and the IS to elute into regions with different concentrations of co-eluting matrix components, they will experience Differential Matrix Effects (unequal ion suppression or enhancement), completely invalidating the quantitative capability of the IS[3][4].

Mechanism D_Sub Deuterium Substitution (rac Guaifenesin-d5) Lipo Decreased Lipophilicity (Shorter C-D bond) D_Sub->Lipo Interact Reduced Hydrophobic Interaction (C18) Lipo->Interact RT_Shift Earlier Retention Time vs. Unlabeled Analyte Interact->RT_Shift Matrix Differential Matrix Effect (Ion Suppression) RT_Shift->Matrix

Mechanistic pathway of the deuterium isotope effect leading to differential matrix suppression.

Troubleshooting Guide & FAQs

Q1: Why is my rac guaifenesin-d5 eluting slightly earlier than my unlabeled guaifenesin on a standard C18 column? A: This is a classic manifestation of the deuterium isotope effect[3]. Because deuterium is less lipophilic than hydrogen, rac guaifenesin-d5 has a slightly lower affinity for the hydrophobic alkyl chains of the C18 stationary phase. This effect becomes more pronounced with higher numbers of deuterium substitutions and steeper mobile phase gradients[1].

Q2: My analyte and IS do not perfectly co-elute, but the shift is only 0.05 minutes. Why does this compromise my quantification accuracy? A: Even a micro-shift in retention time can be catastrophic if your sample matrix (e.g., plasma, urine) is highly complex. Biological matrices contain thousands of endogenous compounds (like phospholipids) that elute unpredictably. If the 0.05-minute shift places the unlabeled guaifenesin in a "suppression valley" while the rac guaifenesin-d5 elutes in a clean baseline region, the MS/MS response ratio will be artificially skewed, leading to assay failure during validation[3][4].

Q3: How do I adjust my mobile phase to force co-elution of the analyte and the IS? A: You must alter the thermodynamic partitioning of the column. The most effective strategies are:

  • Flatten the Gradient Slope: Slower changes in organic modifier concentration (e.g., 2% per minute instead of 10% per minute) allow the stationary phase to better accommodate minor lipophilicity differences[1].

  • Decrease Column Temperature: Lowering the temperature (e.g., from 40°C to 25°C) increases mobile phase viscosity and alters the enthalpy of partitioning, which can minimize the separation factor between isotopologues[1].

Q4: Is "deuterium exchange" a risk for rac guaifenesin-d5 during chromatography? A: Deuterium exchange (H/D back-exchange) occurs when deuterium atoms are replaced by hydrogen from the mobile phase (e.g., water/methanol)[1]. This is highly problematic if the deuterium is located on labile positions like hydroxyl (-OH) groups[1]. Fortunately, commercial rac guaifenesin-d5 typically features deuterium substitutions on the stable methoxy group or the phenyl ring, making it highly resistant to back-exchange during standard RPLC conditions[5].

Self-Validating Experimental Protocol: Optimizing Co-Elution

To guarantee scientific integrity, you must utilize a self-validating system . This protocol uses a closed-loop feedback mechanism: chromatographic adjustments are continuously verified against real-time mass spectrometric ion suppression data. The method is only considered "validated" when the post-column infusion map proves both compounds experience the exact same matrix environment.

Phase 1: Baseline Co-Elution Assessment

  • Prepare a neat standard mixture of rac guaifenesin (100 ng/mL) and rac guaifenesin-d5 (100 ng/mL) in 5% acetonitrile[6].

  • Inject 5 µL onto a C18 column (e.g., 100 x 2.1 mm, 3 µm) using your baseline gradient (e.g., 5% to 95% ACN with 0.2% Formic Acid over 3 minutes)[6].

  • Record the Retention Time Difference (ΔRT) between the MRM transitions (Table 1).

Phase 2: Post-Column Infusion (Matrix Effect Mapping)

  • Connect a syringe pump to the post-column flow via a zero-dead-volume T-connector, just before the MS source.

  • Continuously infuse a neat solution of the analyte and IS (1 µg/mL at 10 µL/min).

  • Inject a blank extracted biological matrix (e.g., protein-precipitated plasma) through the autosampler.

  • Monitor the MRM baseline. Any dips or spikes in the baseline indicate zones of ion suppression or enhancement caused by the matrix[3].

Phase 3: Chromatographic Iteration & Validation

  • Overlay the chromatogram from Phase 1 onto the suppression map from Phase 2.

  • If the ΔRT places the two compounds in different suppression zones, adjust the chromatography: flatten the gradient slope to 2% B/min and lower the column temperature to 25°C.

  • Self-Validation Check: Repeat Phase 2 with the new conditions. The protocol is successful only when the overlaid RTs of both the analyte and IS fall squarely within the exact same suppression/enhancement zone, ensuring the IS perfectly corrects for the matrix effect[5].

OptimizationWorkflow Start Start: Initial LC-MS/MS Method Evaluation CheckCoelution Do Guaifenesin and Guaifenesin-d5 Co-elute? Start->CheckCoelution MatrixEffect Assess Matrix Effects (Post-Column Infusion) CheckCoelution->MatrixEffect Yes OptGradient Optimize Gradient: Flatten slope (e.g., 2% B/min) CheckCoelution->OptGradient No (Isotope Effect) MatrixEffect->OptGradient Differential Suppression Validate Validate Co-elution & Ion Suppression Match MatrixEffect->Validate Matched Suppression OptTemp Decrease Column Temp (e.g., 40°C -> 25°C) OptGradient->OptTemp OptTemp->CheckCoelution Success Method Locked: Accurate Quantification Validate->Success

LC-MS/MS optimization workflow for resolving differential matrix effects.

Quantitative Data Summaries

Table 1: Typical Mass Spectrometry Parameters for Guaifenesin Bioanalysis (Synthesized from standard LC-MS/MS methodologies[6][7])

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityTypical RT (min)
rac Guaifenesin199.2163.0 / 122.2Positive (ESI+)1.81
rac Guaifenesin-d5204.1168.0Positive (ESI+)1.79

Table 2: Impact of Chromatographic Variables on the Deuterium Isotope Effect (ΔRT)

VariableAdjustmentEffect on ΔRTCausality
Gradient Slope Steep FlatDecreases Flatter gradients allow the stationary phase to better accommodate minor lipophilicity differences, encouraging co-elution.
Column Temp. 40°C 25°CDecreases Lower temperatures alter partitioning thermodynamics, reducing the deuterium separation factor.
Organic Modifier Methanol AcetonitrileVariable Acetonitrile is a stronger protic acceptor and alters the solvation shell of the deuterated methoxy group differently than Methanol.

References

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations." Available at:[Link]

  • PubMed (NIH). "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma." Available at:[Link]

  • Association for Diagnostics & Laboratory Medicine (ADLM). "Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?" Available at: [Link]

  • Racing Medication and Testing Consortium (RMTC). "Pharmacokinetics of guaifenesin following administration of multiple doses to exercised Thoroughbred horses." Available at: [Link]

  • SciSpace / International Conference on Harmonization. "Liquid chromatography tandem-mass spectrometry method development and validation for simultaneous analysis of paracetamol, guaifenesin..." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

accuracy of rac guaifenesin-d5 in high-throughput clinical screening

The demand for rapid, high-volume bioanalysis in clinical pharmacokinetics and forensic toxicology has fundamentally shifted how laboratories approach liquid chromatography-tandem mass spectrometry (LC-MS/MS). For the qu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The demand for rapid, high-volume bioanalysis in clinical pharmacokinetics and forensic toxicology has fundamentally shifted how laboratories approach liquid chromatography-tandem mass spectrometry (LC-MS/MS). For the quantification of guaifenesin—a centrally acting muscle relaxant and widely used expectorant[1]—the analytical bottleneck has historically been matrix-induced ion suppression[2].

In high-throughput screening (HTS), where chromatographic run times are compressed to under two minutes[3], baseline separation of the analyte from endogenous plasma phospholipids is virtually impossible. To maintain scientific integrity and quantitative accuracy under these aggressive parameters, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is not just recommended; it is an absolute mechanistic requirement.

This guide objectively evaluates the performance of rac-guaifenesin-d5 against traditional structural analog internal standards, providing bioanalytical scientists with the experimental data and self-validating protocols needed to optimize clinical screening workflows.

The Mechanistic Advantage of rac-Guaifenesin-d5

rac-Guaifenesin-d5 (Chemical Name: 1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propane-1,2-diol)[4] is the deuterium-labeled, racemic analog of guaifenesin. The incorporation of five deuterium atoms on the propane-1,2-diol moiety yields a molecular weight of 203.25 g/mol , a +5 Da mass shift compared to unlabeled guaifenesin (198.2 g/mol )[4][5].

This specific +5 Da shift is critical for two reasons:

  • Elimination of Isotopic Cross-Talk: The natural heavy isotope envelope (M+1, M+2) of high-concentration guaifenesin samples will not bleed into the +5 Da detection channel of the internal standard, ensuring linear quantification across a wide dynamic range.

  • Perfect Co-elution: Unlike analog internal standards (e.g., glibenclamide[3], tetryzoline[6], or mephenesin[7]), rac-guaifenesin-d5 shares the exact physicochemical properties of the target analyte. It co-elutes perfectly during LC separation.

When endogenous matrix components (like phospholipids) enter the electrospray ionization (ESI) source, they compete for available charge, causing ion suppression. Because rac-guaifenesin-d5 co-elutes with the analyte, both molecules experience the exact same degree of suppression. Consequently, the Analyte/IS response ratio remains perfectly constant , mathematically nullifying the matrix effect[2].

MatrixEffect A Co-eluting Matrix Components (Phospholipids) B Ion Suppression in ESI Source A->B C Guaifenesin (Analyte) Absolute Signal Reduced B->C D rac-Guaifenesin-d5 (IS) Absolute Signal Reduced Equally B->D E Analyte/IS Ratio Remains Constant & Accurate C->E D->E

Mechanism of matrix effect compensation by stable isotope-labeled internal standards.

Comparative Performance Data

The integration of rac-guaifenesin-d5 allows laboratories to bypass lengthy chromatographic separations. Older HPLC-UV methods using mephenesin required nearly 10-minute run times to achieve resolution[7]. Even modern LC-MS/MS methods using analogs like glibenclamide or tetryzoline require careful gradient tuning to avoid matrix zones[3][6].

The table below synthesizes the quantitative performance differences between SIL-IS and Analog IS methodologies based on recent pharmacokinetic validations.

Performance Metricrac-Guaifenesin-d5 (SIL-IS)Analog IS (e.g., Glibenclamide / Tetryzoline)Mechanistic Causality
Chromatography Run Time < 2.0 minutes [3]4.0 – 10.0 minutes[7]SIL-IS does not require baseline separation from matrix interferents; ultra-fast isocratic elution can be used.
Relative Matrix Effect ~100% (Fully Compensated) [2]85% – 115% (Variable)Perfect co-elution ensures identical ion suppression/enhancement for both analyte and IS.
Extraction Recovery 89% – 106% [2]80% – 102%[6][7]SIL-IS partitions identically to the analyte during Liquid-Liquid Extraction (LLE), correcting for any physical losses.
Precision (CV%) < 5.0% [2][3]6.7% – 12.7%[6]Ratio normalization with a true isotopologue eliminates variability from injection volume and ionization fluctuations.
Limit of Quantification (LOQ) 0.5 ng/mL (Equine) [8] – 24 ng/mL (Human) [3]35 ng/mL – 100 ng/mL[6][7]Superior signal-to-noise (S/N) correction at the lower limits of detection.

High-Throughput LC-MS/MS Protocol

To achieve the performance metrics outlined above, the experimental workflow must be designed as a self-validating system. The following protocol utilizes Liquid-Liquid Extraction (LLE) to selectively isolate guaifenesin from plasma proteins, followed by ultra-fast LC-MS/MS[2][3][6].

G A Plasma Sample Collection B Spike SIL-IS (rac-Guaifenesin-d5) A->B C Liquid-Liquid Extraction (LLE) B->C D Ultra-Fast LC (< 2 min run) C->D E ESI-MS/MS Detection D->E F Ratio Normalization E->F

High-throughput LC-MS/MS clinical screening workflow using rac-guaifenesin-d5.

Step 1: Sample Preparation & Spiking
  • Thaw human or equine plasma samples to room temperature.

  • Aliquot 200 µL of plasma into a 2.0 mL microcentrifuge tube.

  • Spike the sample with 20 µL of rac-guaifenesin-d5 working solution (e.g., 500 ng/mL in methanol) to act as the internal standard[2]. Vortex for 10 seconds to ensure equilibration between the SIL-IS and endogenous protein-bound analyte.

Step 2: Liquid-Liquid Extraction (LLE)

Causality Note: LLE is prioritized over simple Protein Precipitation (PPT) because LLE leaves the majority of polar phospholipids in the aqueous layer, drastically reducing absolute ion suppression and extending the lifespan of the MS source.

  • Add 1.0 mL of an organic extraction solvent (e.g., dichloromethane or a methanol-methylene chloride mixture)[2][7].

  • Vortex vigorously for 3 minutes to drive the partitioning of the lipophilic guaifenesin into the organic phase.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C to achieve phase separation.

  • Transfer the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see Step 3) and transfer to an autosampler vial.

Step 3: Ultra-Fast Chromatography
  • Column: Use a sub-2µm core-shell column (e.g., Kinetex C18, 50 mm × 4.6 mm, 2.6 µm)[6] to maintain high theoretical plates at high flow rates.

  • Mobile Phase: Isocratic elution using Methanol:Water (95:5, v/v) with 0.1% formic acid[3][6].

  • Flow Rate: 0.6 to 1.0 mL/min.

  • Run Time: Because rac-guaifenesin-d5 perfectly corrects for matrix effects, the run time can be compressed to 2.0 minutes or less [3], allowing for the screening of >700 samples per day per instrument.

Step 4: ESI-MS/MS Detection Parameters

Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[6].

  • Guaifenesin (Analyte): Precursor m/z 199[M+H]⁺ → Product m/z 125[6].

  • rac-Guaifenesin-d5 (IS): Precursor m/z 204 [M+H]⁺ → Product m/z 128 (or corresponding stable fragment depending on collision energy).

  • Validation Check: Calculate the absolute matrix effect by comparing the peak area of rac-guaifenesin-d5 spiked into post-extracted blank plasma versus neat solvent. While the absolute signal may drop by 5-10% due to suppression, the relative Analyte/IS ratio must remain linear (R² > 0.995)[2].

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling rac Guaifenesin-d5

As a Senior Application Scientist, I have designed this technical guide to synthesize rigorous safety standards with field-proven laboratory insights. Handling stable isotope-labeled internal standards (SIL-IS) requires...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to synthesize rigorous safety standards with field-proven laboratory insights. Handling stable isotope-labeled internal standards (SIL-IS) requires a deep understanding of both chemical hazards and analytical integrity.

rac Guaifenesin-d5 is a deuterated, racemic derivative of guaifenesin, widely utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and pharmacokinetic (PK) workflows[1][2]. While the incorporation of five deuterium atoms provides a critical mass shift for mass-to-charge (m/z) differentiation, it does not mitigate the inherent toxicity of the parent compound. This guide provides the definitive operational and safety blueprint for handling this compound.

Hazard Assessment & Scientific Rationale (E-E-A-T)

To build a self-validating safety protocol, we must first establish the causality behind the hazards. Guaifenesin is a centrally acting skeletal muscle relaxant and expectorant. In its pure, concentrated powder form, it presents specific occupational risks:

  • Acute Oral Toxicity: The compound is classified under GHS as Acute Toxicity - Oral Category 4 (Harmful if swallowed)[3]. The oral LD50 in rats is approximately 1510 mg/kg[4].

  • Irritation Risks: The raw powder causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[5].

  • Aerosolization: Analytical standards are typically lyophilized or finely milled powders. When opening vials or transferring the solid, static electricity can cause the powder to aerosolize, creating a direct inhalation exposure route[6].

Personal Protective Equipment (PPE) Requirements

Because deuteration does not alter macroscopic toxicological properties, the following PPE is mandatory when handling the pure solid rac Guaifenesin-d5.

PPE CategorySpecificationScientific Rationale
Respiratory N95 or P100 particulate respiratorPrevents inhalation of aerosolized micro-particles during weighing. Not required if handling is strictly confined to a certified Class II Biological Safety Cabinet (BSC)[6].
Eye/Face ANSI Z87.1 Chemical Safety GogglesProtects ocular mucosa from fine dust and accidental solvent splashes during reconstitution. Standard safety glasses are insufficient for fine powders[5].
Skin/Hands Nitrile Gloves (min. 4 mil thickness)Nitrile provides excellent barrier protection against both the solid compound and the organic solvents (e.g., Methanol, Acetonitrile) used for stock solution preparation[7].
Body Flame-resistant Lab CoatPrevents dermal exposure and static buildup that could attract charged powder particles to the operator's clothing[6].

Operational Plan: Step-by-Step Methodology

The following protocol ensures high-fidelity preparation of rac Guaifenesin-d5 stock solutions for LC-MS/MS while maintaining absolute operator safety.

Step 1: Environmental Preparation

  • Conduct all weighing of the solid powder inside a ductless powder-weighing hood or a Class II BSC to ensure negative pressure containment[5].

  • Expert Insight: Ensure the analytical microbalance is grounded and use an anti-static device (e.g., Zerostat gun) on the weighing spatulas and weigh boats. Guaifenesin powders are prone to static cling, which can lead to rapid aerosolization and mass loss.

Step 2: Weighing and Transfer

  • Don all required PPE.

  • Carefully uncap the rac Guaifenesin-d5 vial. Using a micro-spatula, transfer the required mass (typically 1–10 mg for IS stock solutions) into a pre-tared, anti-static weigh boat.

  • Transfer the powder quantitatively into a heavy-walled glass volumetric flask.

Step 3: Reconstitution (Stock Solution)

  • Solvent Choice: Guaifenesin is highly soluble in alcohols. Add LC-MS grade Methanol or Acetonitrile to achieve the desired concentration (e.g., 1.0 mg/mL)[8].

  • Seal the vial with a PTFE-lined cap and vortex gently until complete dissolution is achieved.

  • Expert Insight: Once the powder is in solution, the inhalation risk drops to near zero, but the dermal absorption risk increases due to the solvent carrier acting as a permeation enhancer. Nitrile gloves must remain on at all times.

Step 4: Storage

  • Store the reconstituted stock solution at -20°C in amber glass vials to prevent photodegradation and maintain isotopic purity[2].

Disposal Plan

Proper disposal prevents environmental contamination and complies with hazardous waste regulations.

Waste StreamClassificationDisposal Protocol
Solid Waste Hazardous SolidPlace contaminated gloves, weigh boats, and empty standard vials into a sealed, labeled chemical waste bin destined for licensed incineration[5].
Liquid Waste Non-Halogenated FlammableCollect excess Methanol/Acetonitrile stock solutions in a designated non-halogenated solvent carboy. Do not discharge into the municipal sewer system[5].
Spill Cleanup Moderate HazardFor dry spills, use a HEPA-filtered vacuum or dampen with water to prevent dusting before sweeping. Place residues in sealed plastic bags for incineration[6].

Analytical Workflow Visualization

The following diagram illustrates the integration of rac Guaifenesin-d5 into a standard pharmacokinetic LC-MS/MS workflow, highlighting the critical safety and handling checkpoints.

G A rac Guaifenesin-d5 (Solid Powder) B Weighing in BSC (N95, Nitrile Gloves, Goggles) A->B C Stock Solution Prep (Dissolve in MeOH/ACN) B->C D Spike into Matrix (Plasma/Serum) C->D G Waste Disposal (Licensed Incinerator) C->G Solvent Waste E Sample Extraction (LLE / SPE) D->E F LC-MS/MS Analysis (MRM Mode) E->F F->G Analytical Waste

Workflow for rac Guaifenesin-d5 handling and LC-MS/MS sample prep.

References

  • Guaifenesin: PROCEDURE FOR HANDLING. scbt.com.
  • Safety Data Sheet.
  • Guaifenesin - Safety D
  • Guaifenesin - European Directorate for the Quality of Medicines & HealthCare. edqm.eu.
  • Safety Data Sheet - Cayman Chemical. caymanchem.com.
  • Guaifenesin | RMTC. rmtcnet.com.
  • Simultaneous Determination of Guaifenesin, Bromhexine and Ambroxol in Human Plasma by LC-MS/MS and Its Pharmacokinetic Studies. semanticscholar.org.
  • Guaifenesin-d5 | Stable Isotope. medchemexpress.com.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac Guaifenesin-d5
Reactant of Route 2
Reactant of Route 2
rac Guaifenesin-d5
© Copyright 2026 BenchChem. All Rights Reserved.